Methyldopate
Description
An alpha-2 adrenergic agonist that has both central and peripheral nervous system effects. Its primary clinical use is as an antihypertensive agent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBYYWCXTVYCR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048523 | |
| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-30-8 | |
| Record name | 3-Hydroxy-α-methyl-L-tyrosine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLDOPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2579Z4P04J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Central Nervous System Mechanism of Action of Methyldopate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of methyldopate within the central nervous system (CNS). This compound, a widely utilized antihypertensive agent, exerts its therapeutic effects through its conversion to a pharmacologically active metabolite, which modulates sympathetic outflow. This document details the biochemical pathways, receptor interactions, and physiological consequences of this compound administration, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Introduction
This compound is the ethyl ester of methyldopa, a centrally acting sympatholytic drug used in the management of hypertension.[1] Its safety profile has made it a therapeutic option, particularly in specific patient populations. The antihypertensive effect of this compound is not due to the parent compound itself but rather to its active metabolite, which acts within the CNS to reduce sympathetic nerve activity.[1][2] This guide elucidates the intricate molecular and physiological steps involved in this process.
Core Mechanism of Action in the Central Nervous System
The central mechanism of action of this compound is a multi-step process that begins with its transport across the blood-brain barrier and culminates in the reduced firing of sympathetic nerves.
Prodrug Conversion and Active Metabolite Formation
This compound is a prodrug that, after administration, is hydrolyzed to L-α-methyldopa. This compound is lipid-soluble and effectively crosses the blood-brain barrier.[1] Within the CNS, L-α-methyldopa is metabolized by aromatic L-amino acid decarboxylase (dopa decarboxylase) to α-methyldopamine. Subsequently, dopamine β-hydroxylase converts α-methyldopamine to the active metabolite, (1R,2S)-α-methylnorepinephrine.[2] This process is depicted in the metabolic pathway below.
Interaction with α2-Adrenergic Receptors
The active metabolite, α-methylnorepinephrine, is a potent agonist of presynaptic α2-adrenergic receptors located on noradrenergic neurons in the brainstem, particularly in the nucleus tractus solitarius. These receptors are G protein-coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in the inhibition of norepinephrine release from the presynaptic terminal.
Physiological Consequences
The activation of central α2-adrenergic autoreceptors by α-methylnorepinephrine leads to a reduction in the firing rate of presynaptic noradrenergic neurons. This decreases the overall sympathetic outflow from the CNS to the periphery. The diminished sympathetic tone results in vasodilation of arterioles and venules, leading to a decrease in total peripheral resistance and, consequently, a lowering of arterial blood pressure.
Quantitative Data
The following tables summarize key quantitative data related to the action of methyldopa and its metabolites.
Receptor Binding Affinity
While extensive data on the binding affinities of various α2-adrenergic agonists and antagonists are available, specific Ki values for α-methylnorepinephrine at the individual human α2A, α2B, and α2C receptor subtypes are not consistently reported in the literature. However, studies have demonstrated that (-)-methylnorepinephrine is a potent and selective agonist for α2-adrenergic receptors. One study found it to be 6 times more potent and 75 times more selective for α2-adrenergic receptors than norepinephrine itself. Another study compared the potency of various methyldopa metabolites and other catecholamines in competing for α2-([3H]clonidine) binding sites in rat brain tissue.
Table 1: Relative Potency of Methyldopa Metabolites and Catecholamines at α2-Adrenergic Receptors in Rat Brain
| Compound | Order of Potency for [3H]clonidine Binding |
| (-)-Epinephrine | 1 |
| (+/-)-Methylnorepinephrine | 2 |
| (-)-Norepinephrine | 3 |
| (+/-)-Methylepinephrine | 4 |
| (-)-Methyldopa | 5 (much less potent) |
Hemodynamic Effects in Animal Models
Studies in spontaneously hypertensive rats (SHR) have quantified the dose-dependent hypotensive effects of methyldopa.
Table 2: Effect of Intravenous Methyldopa on Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)
| Methyldopa Dose (mg/kg, i.v.) | Maximum Systolic BP Reduction (mm Hg) | Maximum Diastolic BP Reduction (mm Hg) |
| 50 | 29 | 15 |
| 100 | Not specified | Not specified |
| 200 | 54 | 33 |
Note: The study also reported a transient initial increase in blood pressure following intravenous administration.
Effects on Central Norepinephrine Release
In vivo microdialysis studies in the rat hypothalamus have established baseline extracellular concentrations of norepinephrine and its metabolites. While a specific study quantifying the reduction of norepinephrine release following methyldopa administration was not identified, the principle of α2-agonist action is well-established. For instance, the α2-agonist clonidine has been shown to cause a marked reduction in both norepinephrine and its metabolite DOPEG in the rat hypothalamus.
Table 3: Basal Extracellular Concentrations of Norepinephrine and Metabolites in Rat Hypothalamus
| Analyte | Basal Concentration (pg/30 min) |
| Norepinephrine (NA) | 3.8 ± 0.4 |
| 3,4-dihydroxyphenylethyleneglycol (DOPEG) | 107.5 ± 9.1 |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound (e.g., α-methylnorepinephrine) for α2-adrenergic receptor subtypes.
-
Objective: To quantify the affinity of α-methylnorepinephrine for α2A, α2B, and α2C adrenergic receptor subtypes.
-
Materials:
-
Cell membranes from cell lines stably expressing a single human α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]rauwolscine or [3H]yohimbine (α2-antagonists).
-
Test compound: α-methylnorepinephrine.
-
Non-specific binding control: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of α-methylnorepinephrine.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of unlabeled antagonist), and competitive binding (radioligand + membranes + varying concentrations of α-methylnorepinephrine).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Norepinephrine Release
This protocol measures the extracellular concentration of norepinephrine in a specific brain region of a freely moving animal following drug administration.
-
Objective: To quantify the effect of methyldopa administration on norepinephrine release in the hypothalamus of a rat.
-
Materials:
-
Spontaneously hypertensive rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probe (e.g., CMA 12).
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
-
Methyldopa solution for administration.
-
-
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the desired brain region (e.g., posterior hypothalamus). Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of norepinephrine levels.
-
Drug Administration: Administer methyldopa (e.g., intraperitoneally).
-
Post-treatment Collection: Continue collecting dialysate samples for several hours to monitor changes in norepinephrine concentration.
-
Sample Analysis: Analyze the collected dialysate samples for norepinephrine content using HPLC-ECD.
-
-
Data Analysis:
-
Quantify the norepinephrine concentration in each sample based on the peak area from the HPLC chromatogram and comparison to a standard curve.
-
Express the post-treatment norepinephrine levels as a percentage of the baseline levels for each animal.
-
Perform statistical analysis to determine the significance of any changes in norepinephrine release.
-
Electrophysiological Recording of Presynaptic Inhibition
This protocol assesses the functional effect of α2-adrenergic receptor activation on synaptic transmission.
-
Objective: To demonstrate that α-methylnorepinephrine inhibits neurotransmitter release from presynaptic terminals.
-
Materials:
-
Brain slice preparation containing the brain region of interest (e.g., nucleus tractus solitarius).
-
Artificial cerebrospinal fluid (aCSF) for superfusion.
-
Stimulating and recording electrodes.
-
Electrophysiology rig with amplifier and data acquisition system.
-
α-methylnorepinephrine and α2-adrenergic antagonists (e.g., yohimbine).
-
-
Procedure:
-
Prepare acute brain slices from a rat.
-
Place a slice in a recording chamber and continuously superfuse with aCSF.
-
Position a stimulating electrode to activate a presynaptic pathway and a recording electrode to measure postsynaptic potentials or currents in a target neuron.
-
Record baseline evoked postsynaptic responses.
-
Apply α-methylnorepinephrine to the superfusion bath and record the changes in the amplitude of the evoked postsynaptic responses.
-
To confirm the involvement of α2-adrenergic receptors, co-apply an antagonist like yohimbine and observe if the inhibitory effect of α-methylnorepinephrine is reversed.
-
-
Data Analysis:
-
Measure the amplitude of the postsynaptic responses before, during, and after drug application.
-
Express the change in response amplitude as a percentage of the baseline.
-
Perform statistical analysis to determine the significance of the observed inhibition and its reversal by the antagonist.
-
Conclusion
The antihypertensive effect of this compound is a direct consequence of its metabolism within the central nervous system to α-methylnorepinephrine. This active metabolite acts as a potent agonist at presynaptic α2-adrenergic receptors, leading to an inhibition of norepinephrine release and a subsequent reduction in sympathetic outflow from the brainstem. This detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, is crucial for the continued development of centrally acting antihypertensive drugs and for optimizing the therapeutic use of this compound. Further research to precisely quantify the binding affinities of its metabolites to all α2-adrenergic receptor subtypes will provide an even more complete picture of its pharmacological profile.
References
An In-depth Technical Guide to the Synthesis and Purification of Methyldopate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methyldopate hydrochloride, an ethyl ester of methyldopa used as an antihypertensive agent. This document details various synthetic routes, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Synthesis of the Precursor: Methyldopa
The synthesis of this compound hydrochloride typically begins with the preparation of its precursor, methyldopa. Several synthetic pathways have been established, with variations in starting materials and reaction conditions. Below are detailed descriptions of two prominent methods.
Synthesis of Methyldopa via Strecker-Zelinski Reaction
A common and effective method for synthesizing methyldopa is through the Strecker-Zelinski reaction. This pathway commences with 3,4-dimethoxyphenylacetone.
Experimental Protocol:
-
Hydantoin Formation: 3,4-dimethoxyphenylacetone undergoes a reaction with potassium cyanide and ammonium carbonate to form 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.
-
Hydrolysis: The resulting hydantoin is then hydrolyzed using barium hydroxide to yield (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.
-
Acetylation and Resolution: The amino group of the racemic mixture is acetylated. The acetylated product is then resolved using (-)-1-phenylethylamine to isolate the desired isomer.
-
Deprotection: The isolated isomer is treated with hydrobromic acid, which serves to remove both the methoxy and acetyl protective groups, yielding (-)-3-(3,4-dihydroxyphenyl)-2-methylalanine, which is methyldopa[1].
Synthesis of Methyldopa from 3,4-dimethoxybenzaldehyde
An alternative route involves the use of 3,4-dimethoxybenzaldehyde and 2-acetylamino propionic acid methyl ester as starting materials. This method is advantageous as it avoids the use of highly toxic cyanides.
Experimental Protocol:
-
Condensation: 3,4-dimethoxybenzaldehyde (0.1 mol) and 2-acetylamino propionic acid methyl ester (0.1 mol) are reacted in 150 ml of dimethylformamide with sodium methoxide (0.1 mol) at approximately 20°C.
-
Reduction: The intermediate product is then subjected to reduction.
-
Deprotection: The protecting groups are removed by heating under reflux with a strong acid to yield the crude methyldopa product. The crude product yield from this stage is reported to be 98.5%[2].
Purification of Methyldopa
The crude methyldopa obtained from the synthesis requires purification to meet pharmaceutical standards. Recrystallization is the most common method employed for this purpose.
Experimental Protocol for Recrystallization:
-
Dissolution: The crude methyldopa is dissolved in dilute hydrochloric acid (e.g., 0.1 mol/L).
-
Decolorization: Activated carbon is added to the solution, which is then heated and stirred to remove colored impurities. The solution is maintained at temperature for approximately 30 minutes.
-
Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble materials.
-
Precipitation: The filtrate is allowed to cool, and the pH is adjusted to approximately 4.5 with ammonia. This causes the precipitation of a large amount of white solid methyldopa.
-
Isolation and Drying: The precipitate is filtered, washed with a small amount of cold water, and then dried to obtain the purified methyldopa. This process can yield a product with a purity of 99.6%[2].
Synthesis of this compound Hydrochloride from Methyldopa
The final step is the conversion of methyldopa to its ethyl ester hydrochloride salt, this compound hydrochloride. This is typically achieved through an esterification reaction.
Experimental Protocol:
-
Preparation of Anhydrous Methyldopa: Commercially available methyldopa is dried to a constant weight under light-protected conditions to obtain anhydrous methyldopa.
-
Esterification: 6.0 grams of anhydrous methyldopa is added to 60 ml of dehydrated ethanol in a three-necked bottle equipped with a reflux condenser and a drying tube. The mixture is stirred at room temperature until uniform. Dry hydrogen chloride gas is then bubbled through the solution until saturation. The mixture is stirred for an additional 30 minutes at room temperature, followed by heating under reflux with stirring for approximately 9 hours[3].
-
Work-up: After the reaction is complete, the solvent is distilled off under reduced pressure. The residue is dissolved in 20 ml of purified water, and the pH is adjusted to 9-10 with a saturated aqueous sodium carbonate solution. The product is then extracted with ethyl acetate. The organic layer is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a light yellow oil[3].
-
Crystallization and Purification: The oil is dissolved in dehydrated alcohol under a nitrogen atmosphere and cooled in an ice bath. The solution is then neutralized to a strongly acidic pH with a saturated anhydrous hydrogen chloride ethanolic solution. Ether is added, and the mixture is vibrated until uniform. The solution is then left to stand at 0-5°C overnight to allow for crystallization. The resulting lilac crystalline powder is collected by filtration and dried. Further recrystallization from a dehydrated alcohol and ether mixed solution yields an off-white crystalline powder.
Quantitative Data Summary
The following tables summarize the reported yields and purity for the synthesis and purification of methyldopa and this compound hydrochloride.
Table 1: Synthesis and Purification of Methyldopa
| Starting Materials | Key Steps | Crude Yield | Purified Yield | Purity | Reference |
| 3,4-dimethoxybenzaldehyde, 2-acetylamino propionic acid methyl ester | Condensation, Reduction, Deprotection | 98.5% | 85.0% | 99.6% |
Table 2: Synthesis of this compound Hydrochloride from Methyldopa
| Starting Material | Key Reaction | Yield | Purity | Reference |
| Anhydrous Methyldopa | Esterification with HCl in Ethanol | ~70-75% | Conforms to USP standards |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for the synthesis and purification of this compound hydrochloride.
References
In Vitro Hydrolysis of Methyldopate to Methyldopa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro hydrolysis of Methyldopate to its active form, Methyldopa. This compound, the ethyl ester prodrug of Methyldopa, is administered intravenously and relies on this conversion to exert its therapeutic antihypertensive effects. Understanding the kinetics and mechanisms of this hydrolysis is crucial for formulation development, stability testing, and predicting in vivo performance.
Introduction to this compound and its Hydrolysis
This compound is a centrally acting anti-hypertensive agent.[1] As the ethyl ester of Methyldopa, it is more water-soluble, making it suitable for intravenous administration. The therapeutic activity of this compound is dependent on its hydrolysis to the parent drug, Methyldopa.[2] This conversion is catalyzed by esterases in the body, primarily in the liver, and can also occur via chemical hydrolysis. The hypotensive effect of intravenously administered this compound typically begins within 4 to 6 hours and can last for 10 to 16 hours, indicating that the hydrolysis is not an instantaneous process.[2]
The in vitro study of this compound hydrolysis is essential for:
-
Predicting Bioavailability: Understanding the rate and extent of conversion to the active drug.
-
Formulation Stability: Assessing the stability of this compound in various intravenous solutions and storage conditions.
-
Quality Control: Developing analytical methods to quantify both this compound and Methyldopa in drug products.
The hydrolysis reaction involves the cleavage of the ester bond in this compound, yielding Methyldopa and ethanol. This reaction can be influenced by several factors, including pH, temperature, buffer composition, and the presence of enzymes.
References
Stability of Methyldopate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyldopate, the ethyl ester prodrug of the antihypertensive agent methyldopa, is utilized for intravenous administration due to its enhanced aqueous solubility and stability compared to its parent compound. However, as an ester derivative of a catecholamine, this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis and subsequent oxidation. The stability of this compound solutions is critically influenced by pH, temperature, light, and the presence of oxidizing agents. This technical guide provides a comprehensive overview of the stability of this compound in aqueous environments, detailing its degradation pathways, kinetics, and analytical methodologies for stability assessment. A thorough understanding of these factors is paramount for the development of stable and efficacious parenteral formulations of this compound.
Introduction to this compound Stability
This compound hydrochloride is the preferred form for intravenous use due to its greater solubility and stability in solution compared to methyldopa.[1] Despite this, its stability is not absolute. The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its ethyl ester linkage to yield methyldopa and ethanol. The resulting methyldopa is then susceptible to further degradation, primarily through oxidation of its catechol moiety. This oxidative degradation is often pH-dependent and can be accelerated by light and the presence of oxygen, leading to the formation of colored degradation products, including quinones.[1]
Aqueous solutions of the parent compound, methyldopa, are most stable in the acidic to neutral pH range and exhibit rapid degradation under alkaline conditions.[1] It is therefore inferred that the stability of this compound solutions will follow a similar pH-dependent profile, with both the initial hydrolysis and subsequent degradation of methyldopa being influenced by the pH of the medium.
Degradation Pathways of this compound
The degradation of this compound in aqueous solutions proceeds through a two-stage process:
-
Hydrolysis: The ester linkage of this compound is hydrolyzed to form methyldopa and ethanol. This reaction can be catalyzed by both acid and base.
-
Oxidation of Methyldopa: The catechol ring of the resulting methyldopa molecule is susceptible to oxidation, leading to the formation of a semiquinone radical and subsequently an o-quinone. These quinones can then undergo further reactions, including polymerization, to form complex, colored degradation products. This process is often initiated by factors such as light, oxygen, and trace metal ions.
The following diagram illustrates the principal degradation pathways of this compound.
Caption: Primary degradation pathways of this compound in aqueous solution.
Factors Influencing this compound Stability
The rate and extent of this compound degradation are influenced by several key factors:
-
pH: The hydrolysis of the ester bond in this compound is subject to both acid and base catalysis. The subsequent oxidation of the catechol moiety of methyldopa is significantly accelerated in neutral to alkaline conditions. Therefore, maintaining an acidic pH is crucial for the stability of this compound solutions.[1]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of both hydrolysis and oxidation of this compound.
-
Light: Exposure to light, particularly UV radiation, can promote the photo-oxidation of the catechol group in methyldopa, leading to discoloration of the solution.[2]
-
Oxygen: The presence of dissolved oxygen in the aqueous solution facilitates the oxidative degradation of the catechol moiety.
-
Metal Ions: Trace metal ions can catalyze the oxidation of catecholamines.
Quantitative Stability Data
While the qualitative degradation pathways of this compound are understood, specific kinetic data such as pH-rate profiles, hydrolysis rate constants, and half-life values for this compound in aqueous solutions are not extensively available in publicly accessible literature. The stability of this compound solutions is generally inferred from the known stability of methyldopa. The table below summarizes the expected stability of this compound based on the behavior of methyldopa.
| Parameter | Condition | Expected Stability of this compound | Reference |
| pH | Acidic (pH < 4) | High | |
| Neutral (pH 6-7) | Moderate | ||
| Alkaline (pH > 8) | Low | ||
| Temperature | Refrigerated (2-8 °C) | High | General Knowledge |
| Room Temperature (20-25 °C) | Moderate to Low | General Knowledge | |
| Elevated (>40 °C) | Very Low | General Knowledge | |
| Light | Protected from Light | Higher | |
| Exposed to Light | Lower | ||
| Oxygen | Deoxygenated Solution | Higher | |
| Aerated Solution | Lower |
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability in aqueous solutions involves conducting forced degradation studies and developing a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. These studies also help in developing and validating a stability-indicating analytical method.
The following diagram outlines a general workflow for conducting forced degradation studies on this compound.
Caption: General workflow for forced degradation studies of this compound.
A detailed protocol for each stress condition is provided in the table below.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound in 0.1 M hydrochloric acid. 2. Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). 3. Withdraw samples at various time points, neutralize, and analyze by HPLC. |
| Base Hydrolysis | 1. Prepare a solution of this compound in 0.1 M sodium hydroxide. 2. Keep the solution at room temperature and monitor for degradation at regular intervals (e.g., 0, 1, 2, 4, 8 hours) due to expected rapid degradation. 3. Neutralize samples before HPLC analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound and add hydrogen peroxide to a final concentration of 3%. 2. Store the solution at room temperature, protected from light. 3. Analyze samples at various time points over a period of several days. |
| Photolytic Degradation | 1. Expose a solution of this compound in a photostability chamber to a combination of UV and visible light (as per ICH Q1B guidelines). 2. Concurrently, keep a control sample in the dark. 3. Analyze both samples at appropriate time intervals. |
| Thermal Degradation | 1. Store a solution of this compound at an elevated temperature (e.g., 60°C) in a temperature-controlled oven. 2. Analyze samples at various time points to assess the extent of degradation. |
Stability-Indicating Analytical Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of this compound and its degradation products. The method should be able to resolve the parent drug from all potential degradation products and formulation excipients.
Typical HPLC Method Parameters:
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-3.5) and an organic modifier (e.g., methanol or acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength of approximately 280 nm. |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Validation: The stability-indicating HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is of utmost importance and is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the homogeneity of the this compound peak in the presence of its degradation products.
Identification of Degradation Products
The identification of degradation products formed during forced degradation studies is crucial for understanding the degradation pathways and for assessing the safety of the drug product. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of these products. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structures of the degradation products can be proposed.
Conclusion and Recommendations
The stability of this compound in aqueous solutions is a critical factor in the development of safe and effective parenteral formulations. The primary degradation pathways involve hydrolysis of the ethyl ester to methyldopa, followed by oxidation of the catechol moiety. Stability is highly dependent on pH, with acidic conditions providing the most stable environment. Exposure to light, elevated temperatures, and oxygen can significantly accelerate degradation.
For researchers and drug development professionals, the following recommendations are crucial:
-
Formulation Development: this compound injections should be formulated at an acidic pH and protected from light. The inclusion of antioxidants and chelating agents may also be beneficial in minimizing oxidative degradation.
-
Stability Testing: Rigorous forced degradation studies should be conducted to fully characterize the degradation profile of this compound. A validated stability-indicating HPLC method is essential for routine quality control and stability monitoring.
-
Further Research: There is a need for detailed kinetic studies to establish a comprehensive pH-rate profile for this compound hydrolysis and to quantify the impact of temperature on its degradation rate. Such data would be invaluable for predicting the shelf-life of this compound formulations under various storage conditions.
References
Solubility Profile of Methyldopate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyldopate hydrochloride, an antihypertensive agent. This compound hydrochloride is the ethyl ester of methyldopa and is formulated for parenteral administration, indicating a need for good aqueous solubility.[1] This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
The available quantitative and qualitative solubility data for this compound hydrochloride and its parent compound, methyldopa, are summarized in the tables below for easy comparison.
Table 1: Solubility of this compound Hydrochloride
| Solvent System | Temperature | Solubility | Notes |
| Water (pH 2-7) | Not Specified | 10 - 300 mg/mL[3] | This range suggests that the solubility is pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[4] | A common solvent for in vitro assays. |
| Water-alcohol mixtures | Not Specified | Optimal for crystallization[2] | Suggests good solubility in these mixtures. |
| Parenteral Formulation Vehicle | Not Specified | 50 mg/mL | Concentration of the commercial intravenous product. |
Table 2: Solubility of Methyldopa (Parent Compound)
| Solvent | Temperature | Solubility |
| Water | 25 °C | ~10 mg/mL |
| Alcohol | Not Specified | Slightly soluble |
| Chloroform | Not Specified | Practically insoluble |
| Ether | Not Specified | Practically insoluble |
| Dilute Mineral Acids | Not Specified | Soluble |
Experimental Protocols for Solubility Determination
For researchers aiming to determine the solubility of this compound hydrochloride in specific solvent systems, the following experimental protocols are provided. These are based on standard pharmaceutical industry practices for active pharmaceutical ingredients (APIs).
Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound hydrochloride in a given solvent at a specific temperature.
Materials:
-
This compound hydrochloride powder
-
Solvent of interest (e.g., purified water, ethanol, phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride powder to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined experimentally by taking samples at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.
-
Dilute the filtered sample accurately with the mobile phase (for HPLC analysis) or the solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound hydrochloride.
-
For HPLC: A typical method might involve a C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. Detection would be performed at the λmax of this compound hydrochloride (approximately 280 nm).
-
For UV-Vis Spectrophotometry: The absorbance of the diluted solution is measured at the λmax, and the concentration is calculated using a previously established standard curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of this compound hydrochloride in the tested solvent at the specified temperature.
-
Analytical Method Validation
Any analytical method used for quantification should be validated to ensure accuracy and reliability. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Workflow and Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound hydrochloride.
References
Methyldopate Degradation: A Technical Guide to Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Methyldopate, the ethyl ester prodrug of the antihypertensive agent methyldopa, is utilized for its improved solubility, making it suitable for parenteral administration. Upon administration, it is rapidly hydrolyzed in vivo to the active moiety, methyldopa. Understanding the degradation pathways of this compound is crucial for ensuring drug product stability, patient safety, and regulatory compliance. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, its byproducts, and the experimental protocols for their investigation.
Core Degradation Pathways
The degradation of this compound is anticipated to proceed through two primary pathways: hydrolysis of the ethyl ester and degradation of the catechol moiety inherent in the parent methyldopa molecule. These pathways can be influenced by various factors, including pH, oxygen, light, and temperature.
Hydrolytic Degradation
As an ethyl ester, this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction cleaves the ester bond, yielding methyldopa and ethanol.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt of methyldopa and ethanol.
The primary byproduct of hydrolytic degradation is methyldopa .
Oxidative Degradation
The catechol functional group in the methyldopa portion of the molecule is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, metal ions, or oxidizing agents, and is often accelerated by light and alkaline pH. The initial step involves the oxidation of the catechol to a semiquinone radical, which can then be further oxidized to an o-quinone. These quinones are highly reactive and can undergo subsequent reactions.
Key byproducts of oxidative degradation include:
-
Methyldopa-o-quinone: A highly reactive intermediate.
-
Polymeric Pigments: The o-quinones can polymerize to form complex, colored products, which are often observed as a darkening of the solution.[1]
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can promote the degradation of this compound. Photodegradation often involves the generation of reactive oxygen species, which can then initiate oxidative degradation of the catechol moiety. The ester linkage may also be susceptible to photolytic cleavage.
Summary of Potential Degradation Byproducts
The following table summarizes the expected degradation byproducts of this compound under various stress conditions.
| Stress Condition | Primary Degradation Pathway | Major Degradation Byproducts |
| Acidic Hydrolysis | Hydrolysis of the ethyl ester | Methyldopa, Ethanol |
| Basic Hydrolysis | Hydrolysis of the ethyl ester | Methyldopa (as carboxylate salt), Ethanol |
| Oxidation | Oxidation of the catechol moiety | Methyldopa-o-quinone, Polymeric pigments |
| Photodegradation | Photo-oxidation of the catechol moiety, Photolysis of the ester | Methyldopa-o-quinone, Polymeric pigments, Methyldopa |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following are detailed methodologies for key experiments.
Protocol for Hydrolytic Degradation Study
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For acid hydrolysis, dilute the stock solution with 0.1 N hydrochloric acid to a final concentration of approximately 1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 N sodium hydroxide to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
-
Protocol for Oxidative Degradation Study
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by a stability-indicating HPLC method.
-
Protocol for Photodegradation Study
-
Objective: To determine the photostability of this compound.
-
Procedure:
-
Prepare a solution of this compound (approximately 1 mg/mL) in a suitable solvent.
-
Expose the solution to a controlled light source that provides both UV and visible output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at appropriate time intervals.
-
Analyze the samples by a stability-indicating HPLC method.
-
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the proposed degradation pathways and a general experimental workflow for the analysis of this compound degradation.
Caption: Proposed degradation pathways of this compound.
Caption: General workflow for this compound degradation studies.
Conclusion
The degradation of this compound is a critical aspect of its pharmaceutical development and quality control. The primary degradation pathways involve hydrolysis of the ethyl ester to form methyldopa and oxidative degradation of the catechol moiety to produce quinones and polymeric products. Photodegradation can also contribute to the overall degradation profile. The provided experimental protocols offer a framework for conducting forced degradation studies to identify and quantify these degradation byproducts, thereby ensuring the development of a stable and safe drug product. Further studies employing techniques such as LC-MS/MS are recommended for the definitive structural elucidation of unknown degradation products.
References
Structural Elucidation of Methyldopate Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyldopate metabolites. It is designed to assist researchers, scientists, and professionals in the field of drug development in understanding the metabolic pathways, analytical methodologies, and key structural features of these compounds. This document summarizes quantitative data, details experimental protocols, and includes visualizations of metabolic and experimental workflows.
Introduction to this compound Metabolism
This compound, the ethyl ester of methyldopa, is a prodrug that is rapidly hydrolyzed in the body to its active form, methyldopa. Methyldopa is a centrally-acting antihypertensive agent. Its metabolism is a critical aspect of its pharmacological activity and clearance. The primary metabolic pathways include decarboxylation, hydroxylation, and conjugation with sulfate and glucuronic acid. The elucidation of the structures of these metabolites is essential for a complete understanding of the drug's disposition and potential for drug-drug interactions.
Metabolic Pathways of this compound
The metabolism of methyldopa is complex, involving several key enzymatic reactions primarily in the gastrointestinal tract and the liver. The main identified metabolites are α-methyldopamine and α-methylnorepinephrine, which are further conjugated.
The metabolic conversion of methyldopa begins with its decarboxylation by the enzyme DOPA decarboxylase to form α-methyldopamine. This is followed by β-hydroxylation, catalyzed by dopamine β-hydroxylase, to yield the pharmacologically active metabolite α-methylnorepinephrine. Both the parent drug and its amine metabolites can undergo conjugation reactions. The most significant conjugation pathway is O-sulfation, with methyldopa-O-sulfate being a major circulating metabolite.[1][2] Glucuronide conjugates have also been identified.[2]
References
The Genesis of a Centrally Acting Antihypertensive: A Technical History of Methyldopate
Introduction
Methyldopate, the ethyl ester of methyldopa, represents a significant chapter in the history of antihypertensive therapy. Its development stemmed from a deeper understanding of catecholamine biosynthesis and the novel concept of targeting the central nervous system to modulate blood pressure. This technical guide delves into the discovery, synthesis, mechanism of action, and early clinical evaluation of methyldopa and its ester prodrug, this compound, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this important therapeutic agent.
Discovery and Historical Context
The journey to methyldopa began with the exploration of inhibitors of aromatic L-amino acid decarboxylase (AADC), a key enzyme in the biosynthesis of catecholamines. In 1954, Sourkes first synthesized α-methyl-β-(3,4-dihydroxyphenyl)-L-alanine, or methyldopa.[1] The chemical characteristics of this novel compound were further detailed by Stein and colleagues in 1955. The pivotal moment in its therapeutic application came in 1960 when Sjoerdsma and his team demonstrated the potent antihypertensive effects of methyldopa in human subjects.[1]
During the 1970s and 1980s, methyldopa became a cornerstone of antihypertensive treatment, particularly valued for its efficacy in specific patient populations, such as pregnant women and individuals with renal insufficiency.[1] Although its use has since declined with the advent of newer agents with more favorable side-effect profiles, methyldopa remains on the World Health Organization's List of Essential Medicines and continues to be a valuable therapeutic option in certain clinical scenarios, notably in the management of hypertension during pregnancy.[1]
Synthesis of Methyldopa and this compound Hydrochloride
The synthesis of methyldopa has been approached through various routes. One of the early and notable methods involves the use of 4-hydroxy-3-methoxy phenylacetone as a starting material.
Experimental Protocol: Synthesis of Methyldopa
Starting Material: 4-hydroxy-3-methoxy phenylacetone
Step 1: Formation of the α-amino nitrile
-
4-hydroxy-3-methoxy phenylacetone is reacted with ammonium chloride (NH₄Cl) and potassium cyanide (KCN).
-
This reaction, a variation of the Strecker synthesis, results in the formation of an α-amino nitrile intermediate.
Step 2: Resolution of the L-isomer
-
The racemic mixture of the α-amino nitrile is treated with camphorsulfonic acid.
-
This allows for the separation of the desired L-isomer.
Step 3: Hydrolysis to Methyldopa
-
The isolated L-isomer of the α-amino nitrile is subjected to hydrolysis with sulfuric acid (H₂SO₄).
-
This step converts the nitrile group to a carboxylic acid, yielding L-α-methyl-β-(3,4-dihydroxyphenyl)-alanine (methyldopa).[2]
Experimental Protocol: Synthesis of this compound Hydrochloride
This compound hydrochloride, the ethyl ester of methyldopa, is synthesized to improve solubility for parenteral administration.
Starting Material: Anhydrous Methyldopa
Step 1: Esterification
-
Anhydrous methyldopa is dissolved in anhydrous ethanol.
-
The solution is saturated with dry hydrogen chloride (HCl) gas.
-
The mixture is heated under reflux for approximately 9 hours.
Step 2: Isolation and Purification
-
The solvent is removed by distillation.
-
The residue is dissolved in water and the pH is adjusted to approximately 8.5 with a strong base, under a nitrogen atmosphere.
-
The product is crystallized at a reduced temperature (5-10 °C) to yield this compound hydrochloride.
Mechanism of Action: A Central Hypothesis
The antihypertensive effect of methyldopa is not a direct action of the drug itself but rather of its active metabolite. This central mechanism of action was a groundbreaking concept at the time of its discovery.
The "False Transmitter" Hypothesis and Central α₂-Adrenergic Agonism
Methyldopa is a prodrug that is actively transported into the central nervous system. There, it undergoes a two-step enzymatic conversion:
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts methyldopa to α-methyldopamine.
-
Hydroxylation: Dopamine β-hydroxylase (DBH) then converts α-methyldopamine to its active metabolite, α-methylnorepinephrine .
α-methylnorepinephrine acts as a potent agonist at presynaptic α₂-adrenergic receptors in the brainstem. This stimulation of central α₂-receptors inhibits the outflow of sympathetic nerve impulses from the vasomotor center. The resulting decrease in sympathetic tone leads to a reduction in total peripheral resistance and, consequently, a lowering of blood pressure.
While methyldopa is also an inhibitor of AADC, this action is not considered to be the primary mechanism of its antihypertensive effect.
Signaling Pathway
The signaling pathway for the antihypertensive action of methyldopa is initiated by its conversion to α-methylnorepinephrine in the central nervous system.
Preclinical and Clinical Evaluation: Quantifying the Antihypertensive Effect
The antihypertensive properties of methyldopa were established through a series of preclinical and clinical studies.
Preclinical Studies in Animal Models
Early preclinical studies in animal models, such as dogs and rats with experimentally induced hypertension, were crucial in demonstrating the blood pressure-lowering effects of methyldopa. These studies showed that administration of methyldopa led to a significant decrease in mean blood pressure and heart rate. For instance, in dogs, oral administration of methyldopa at a dose of 100 mg/kg twice daily for three days resulted in a notable reduction in blood pressure. It was also observed that the pressor and chronotropic responses to bilateral carotid occlusion were markedly reduced following treatment.
| Preclinical Study Data | |
| Animal Model | Dog |
| Dosage | 100 mg/kg, p.o., twice daily for 3 days |
| Effect on Mean Blood Pressure | Significant Decrease |
| Effect on Heart Rate | Significant Decrease |
Early Clinical Trials
The initial clinical trials in hypertensive patients confirmed the findings from preclinical studies. A meta-analysis of early randomized controlled trials demonstrated that methyldopa, at doses ranging from 500 to 2250 mg daily, significantly lowered both systolic and diastolic blood pressure compared to placebo.
| Clinical Trial Efficacy Data (vs. Placebo) | |
| Dosage Range | 500-2250 mg/day |
| Mean Systolic Blood Pressure Reduction | 13 mmHg (95% CI: 6-20 mmHg) |
| Mean Diastolic Blood Pressure Reduction | 8 mmHg (95% CI: 4-13 mmHg) |
Experimental Protocol: Evaluation in L-NAME-Induced Hypertensive Pregnant Rats
To investigate the mechanism of action further, studies were conducted in animal models of hypertension that mimicked certain aspects of pregnancy-induced hypertension.
Objective: To evaluate the effect of methyldopa on renal function in pregnant rats with hypertension induced by the nitric oxide synthase inhibitor, L-NAME.
Methodology:
-
Pregnant Wistar rats received L-NAME (9-10 mg/kg/day) from mid-pregnancy (day 11) to term to induce hypertension.
-
A subset of these rats was treated with methyldopa (400 mg/kg/day) from mid-pregnancy.
-
Systolic blood pressure (SBP), creatinine clearance (CCR), urine protein excretion (UP), and urinary nitrate excretion (UNO₃) were measured.
-
Results were compared to normal pregnant rats and L-NAME treated rats without methyldopa.
Key Findings:
-
Treatment with methyldopa normalized systolic blood pressure.
-
Methyldopa improved creatinine clearance and proteinuria.
-
A significant increase in urinary nitrate excretion was observed in the methyldopa-treated group, suggesting a potential interaction with the nitric oxide system.
Pharmacokinetics of Methyldopa
The clinical utility of a drug is heavily influenced by its pharmacokinetic profile.
| Pharmacokinetic Parameters of Methyldopa | |
| Bioavailability | Variable, approximately 25% (range 8% to 62%) |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |
| Onset of Antihypertensive Effect (Oral) | 4-6 hours |
| Plasma Half-life | Approximately 2 hours |
| Metabolism | Liver and intestines |
| Excretion | Primarily renal |
| Protein Binding | <15% |
Experimental Workflow: From Synthesis to Clinical Evaluation
The development of this compound followed a logical progression from chemical synthesis to rigorous preclinical and clinical testing.
Conclusion
The discovery and development of this compound marked a paradigm shift in the treatment of hypertension, moving beyond peripheral vasodilators to a centrally acting mechanism. The meticulous research into its synthesis, mechanism of action, and clinical efficacy laid the groundwork for a new class of antihypertensive agents. While its clinical use has evolved, the story of this compound remains a testament to the power of targeted drug design and the importance of understanding fundamental physiological pathways. This technical guide provides a historical and scientific foundation for researchers and professionals in the ongoing quest for novel and improved therapies for cardiovascular diseases.
References
A Technical Guide to the Basic Research Applications of Methyldopate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopate, the ethyl ester hydrochloride prodrug of methyldopa, serves as a critical tool in basic and preclinical research, primarily for investigating the central mechanisms of sympatholytic action and hypertension.[1] Following administration, this compound is hydrolyzed to its active form, L-α-methyldopa (methyldopa). This guide provides an in-depth overview of the core research applications of methyldopa, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate understanding.
Introduction
Methyldopa is a centrally acting alpha-2 (α2) adrenergic agonist that has been instrumental in elucidating the role of the central nervous system in blood pressure regulation.[2][3][4] It is a structural analog of L-DOPA and exerts its pharmacological effects through its active metabolites.[1] In a research context, this compound is often used for its intravenous administration route, allowing for precise dosing and rapid onset of action in experimental models. This document outlines the fundamental applications of this compound in a research setting, providing technical details for its use in cardiovascular and neuroscience studies.
Mechanism of Action and Signaling Pathways
The primary mechanism of methyldopa's antihypertensive effect is mediated by its conversion to the active metabolite, alpha-methylnorepinephrine (α-MNE), within the central nervous system. This process involves a series of enzymatic steps and culminates in the stimulation of presynaptic α2-adrenergic receptors in the brainstem.
2.1. Metabolic Conversion of Methyldopa
Methyldopa crosses the blood-brain barrier and is metabolized by neuronal enzymes:
-
DOPA Decarboxylase converts methyldopa to α-methyldopamine.
-
Dopamine β-hydroxylase then converts α-methyldopamine to α-methylnorepinephrine.
This metabolic pathway is crucial for the drug's activity, as methyldopa itself has a much lower affinity for adrenergic receptors compared to its metabolite.
2.2. Alpha-2 Adrenergic Receptor Signaling
Alpha-methylnorepinephrine acts as a potent agonist at presynaptic α2-adrenergic receptors in vasomotor centers of the brainstem, such as the nucleus tractus solitarius (NTS). This agonism triggers a cascade of intracellular events characteristic of Gi-protein coupled receptor activation:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
The net effect is a reduction in neuronal firing and a decrease in the release of norepinephrine from presynaptic terminals. This central sympatholytic action reduces the outflow of vasoconstrictor signals to the peripheral sympathetic nervous system, leading to vasodilation and a decrease in blood pressure.
Diagram: Methyldopa's Central Mechanism of Action
Caption: Metabolic conversion and action of Methyldopa in the CNS.
Quantitative Data
The following tables summarize key quantitative data from basic research studies involving methyldopa and its metabolites.
Table 1: Adrenergic Receptor Binding Affinity and Potency
| Compound | Receptor Target | Assay | Potency / Affinity | Source |
| (-)-Methylnorepinephrine | α2-Adrenergic Receptor | Radioligand Binding ([3H]clonidine) | 6 times more potent than (-)-norepinephrine | |
| (-)-Methylnorepinephrine | α2-Adrenergic Receptor | Radioligand Binding ([3H]clonidine) | 75 times more selective than (-)-norepinephrine | |
| (-)-erythro-α-Methylnorepinephrine | α2-Adrenergic Receptor | Radioligand Binding ([3H]clonidine) | High Affinity | |
| (-)-erythro-α-Methylepinephrine | α2-Adrenergic Receptor | Radioligand Binding ([3H]clonidine) | High Affinity | |
| (+/-)-Methylnorepinephrine | α1-Adrenergic Receptor | Radioligand Binding ([3H]WB-4101) | Less potent than epinephrine & norepinephrine | |
| (+/-)-Methylepinephrine | α1-Adrenergic Receptor | Radioligand Binding ([3H]WB-4101) | Less potent than methylnorepinephrine | |
| (-)-Methyldopa | α1 & α2 Receptors | Radioligand Binding | Much less potent than its metabolites |
Table 2: In Vivo Effects on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Protocol | Dose | Duration | Change in Mean Arterial Pressure (MAP) | Source |
| Intragastric Infusion | 200 mg/kg/day | 12 days | Significant reduction | |
| Oral Administration | 5 g/L in drinking water | 15 days | ~18 mmHg reduction (from 176.2 to 157.8 mmHg) | |
| Intraperitoneal Injection | 50 mg/kg | Single dose | Rapid onset of action | |
| Subcutaneous Injection | 50 mg/kg, twice daily | 5 days | Decrease in systolic pressure |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Source |
| Half-life (plasma) | ~1.5 - 2 hours | Human | |
| Bioavailability (oral) | ~25% | Human | |
| Onset of action (oral) | 3 - 6 hours | Human | |
| Peak plasma concentration | 3 - 6 hours | Human | |
| Volume of Distribution | 0.19 - 0.72 L/kg | Human |
Experimental Protocols
This section provides an overview of common experimental methodologies used in methyldopa research.
4.1. In Vivo Model: Spontaneously Hypertensive Rat (SHR)
The SHR model is widely used to study the antihypertensive effects of methyldopa.
-
Objective: To assess the effect of methyldopa on blood pressure and heart rate.
-
Animals: Male Spontaneously Hypertensive Rats (SHR), typically 3 months old.
-
Drug Administration:
-
Oral: Methyldopa is dissolved in drinking water (e.g., 5 g/L) and provided ad libitum for a chronic study (e.g., 15 days).
-
Intragastric Infusion: A continuous infusion of methyldopa (e.g., 200 mg/kg/day) via an indwelling catheter for long-term studies.
-
Intraperitoneal (i.p.) Injection: A single dose (e.g., 50 mg/kg) for acute pharmacokinetic and pharmacodynamic studies.
-
-
Blood Pressure Measurement:
-
Tail-cuff method: For non-invasive, repeated measurements.
-
Telemetry or indwelling arterial catheter: For continuous and more accurate blood pressure monitoring.
-
-
Data Analysis: Comparison of blood pressure and heart rate between methyldopa-treated and vehicle-treated control groups using appropriate statistical tests (e.g., t-test, ANOVA).
4.2. Brain Tissue Analysis: HPLC with Electrochemical Detection (HPLC-ECD)
This method is used to quantify methyldopa and its metabolites in brain tissue.
-
Objective: To measure the concentration of methyldopa, α-methyldopamine, and α-methylnorepinephrine in specific brain regions.
-
Sample Preparation:
-
Euthanize the animal at a specific time point after methyldopa administration.
-
Rapidly dissect the brain and isolate regions of interest (e.g., hypothalamus, brainstem).
-
Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 15,000g) at 4°C to pellet proteins.
-
Filter the supernatant before injection into the HPLC system.
-
-
HPLC-ECD System:
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol), with pH adjusted to optimize separation.
-
Stationary Phase: A reverse-phase column (e.g., C18).
-
Electrochemical Detector: A glassy carbon electrode set at an appropriate oxidation potential to detect the catecholamines.
-
-
Quantification: Compare peak areas from the samples to those of a standard curve generated from known concentrations of the analytes.
4.3. In Vitro Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of methyldopa's metabolites for adrenergic receptors.
-
Objective: To assess the competitive binding of α-methylnorepinephrine to α2-adrenergic receptors.
-
Materials:
-
Rat forebrain membrane preparations.
-
Radioligand: [3H]clonidine (for α2 receptors).
-
Competitors: (-)-norepinephrine, (-)-methylnorepinephrine.
-
-
Protocol:
-
Incubate the brain membrane preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled competitor (e.g., α-methylnorepinephrine).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Generate competition curves and calculate the inhibition constant (Ki) to determine the affinity of the competitor for the receptor.
Diagram: Experimental Workflow for In Vivo SHR Study
Caption: Workflow for a typical in vivo study using Methyldopa in SHR.
Conclusion
This compound, through its active form methyldopa, remains a valuable pharmacological tool for investigating the central adrenergic control of the cardiovascular system. Its well-defined mechanism of action, centered on the metabolic generation of the α2-adrenergic agonist α-methylnorepinephrine, allows for targeted studies of central sympatholytic pathways. The experimental models and protocols detailed in this guide, including in vivo studies in spontaneously hypertensive rats and in vitro receptor binding assays, provide a robust framework for researchers exploring hypertension, neurotransmission, and adrenergic receptor pharmacology. The quantitative data presented herein offer a comparative basis for experimental design and interpretation of results. Future research may continue to leverage methyldopa to explore the nuances of central autonomic regulation and to validate novel therapeutic targets for cardiovascular and neurological disorders.
References
Methodological & Application
Application Note: Quantification of Methyldopate in Human Plasma using HPLC-MS/MS
This application note describes a sensitive and specific method for the quantification of methyldopa, the active metabolite of methyldopate, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
This compound hydrochloride is an antihypertensive agent that is administered intravenously. It is the ethyl ester of methyldopa, which is the pharmacologically active compound. In the body, this compound is rapidly hydrolyzed to methyldopa. Therefore, the quantification of methyldopa in plasma is essential for assessing the pharmacokinetic profile of this compound. The method described herein utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate and precise quantification.
Experimental
Materials and Reagents
-
Methyldopa reference standard
-
Methyldopa-d3 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
HPLC system (e.g., Shimadzu LC-20 series)
-
Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050)
-
Analytical column: Zorbax SB-C18 (or equivalent)
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of methyldopa and methyldopa-d3 by dissolving the accurately weighed compounds in a suitable solvent, such as 0.01 M HCl or methanol.
-
Working Standard Solutions: Prepare working standard solutions of methyldopa by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v).
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain a series of calibration standards and at least three levels of QC samples (low, medium, and high).
2. Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 400 µL of the internal standard solution (methyldopa-d3 in acetonitrile with 1% formic acid).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at approximately 3500 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 8 µL) into the HPLC-MS/MS system.
3. HPLC-MS/MS Analysis
The chromatographic separation is achieved on a C18 column with a gradient elution program. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the transitions for methyldopa and the internal standard.
Data Presentation
Table 1: HPLC-MS/MS Parameters
| Parameter | Value |
| HPLC System | |
| Column | Zorbax SB-C18 |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 8 µL |
| Run Time | Approximately 1.5 - 5.5 minutes |
| Mass Spectrometer | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Methyldopa) | m/z 211.95 → 138.90[1] |
| MRM Transition (Methyldopa-d3) | m/z 214.95 → 169.00[1] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.020 - 5.000 µg/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.020 µg/mL[2] |
| Intra-day Precision (%CV) | < 7.3% |
| Inter-day Precision (%CV) | < 7.7% |
| Intra-day Accuracy (%) | -8.0% to -1.3% |
| Inter-day Accuracy (%) | -2.3% to 0.2% |
| Recovery | 90.9 - 101.4% |
Experimental Workflow Visualization
Caption: Experimental workflow for methyldopa quantification in plasma.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the analytical method, from sample processing to final data output.
Caption: Logical flow of the analytical quantification method.
References
Validated Analytical Methods for the Quantification of Methyldopate
This document provides detailed application notes and protocols for the validated analytical determination of Methyldopate, a centrally acting α2-adrenergic agonist used in the management of hypertension. The methods outlined below are suitable for quality control, stability studies, and routine analysis of this compound in pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound, offering high sensitivity and selectivity. The following protocol is based on established methods for Methyldopa and its derivatives and is suitable for the quantification of this compound Hydrochloride.[1][2][3]
Experimental Protocol: HPLC Analysis of this compound Hydrochloride
This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound Hydrochloride and other validated RP-HPLC methods.[2][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A filtered and degassed mixture of 0.02 M monobasic sodium phosphate and 0.015 M phosphoric acid in a water and methanol solution (approximately 15.5:4.5 v/v). Alternatively, a mixture of mixed phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm or 287 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or maintained at 30°C.
-
Run Time: Approximately 10 minutes. The retention time for this compound is expected to be around 6.5 minutes under the USP conditions.
2. Preparation of Solutions:
-
Standard Preparation: Accurately weigh and dissolve a suitable quantity of USP this compound Hydrochloride Reference Standard (RS) in the mobile phase to obtain a solution with a known concentration of about 1 mg/mL.
-
Assay Preparation: Accurately weigh about 50 mg of the this compound Hydrochloride sample, transfer it to a 50-mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
3. Procedure:
-
Separately inject equal volumes (20 µL) of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas for the major peaks.
-
Calculate the quantity, in mg, of this compound Hydrochloride (C₁₂H₁₇NO₄·HCl) in the portion of the sample taken using the formula:
Result = (A_U / A_S) * C * V
Where:
-
A_U is the peak area obtained from the Assay preparation.
-
A_S is the peak area obtained from the Standard preparation.
-
C is the concentration, in mg/mL, of USP this compound Hydrochloride RS in the Standard preparation.
-
V is the volume, in mL, of the Assay preparation (50 mL).
-
Quantitative Data Summary: HPLC Method Validation
The following table summarizes typical validation parameters for an HPLC method for Methyldopa, which are expected to be similar for this compound.
| Parameter | Result | Reference |
| Linearity Range | 62.5 - 375.0 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 5.76 µg/mL | |
| Limit of Quantification (LOQ) | 17.44 µg/mL |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound Hydrochloride.
Spectrophotometric Method
A simple and cost-effective spectrophotometric method can be employed for the determination of this compound in pharmaceutical preparations. This method is based on the reaction of Methyldopa with a chromogenic reagent to form a colored product that can be quantified using a UV-Vis spectrophotometer.
Experimental Protocol: Spectrophotometric Analysis of this compound
This protocol is based on the reaction of Methyldopa with 2,6-dichloroquinone-4-chlorimide (DCQ).
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents:
-
DCQ Reagent: Freshly prepared solution of 2,6-dichloroquinone-4-chlorimide.
-
Buffer Solution: 1% w/v sodium acetate buffer (pH 8.0).
-
Solvent: Deionized water or ethanol.
3. Preparation of Solutions:
-
Standard Stock Solution (80 µg/mL): Accurately weigh 8 mg of Methyldopa reference standard and dissolve in 100 mL of water. Dilute 1 mL of this solution to 10 mL with water.
-
Sample Stock Solution: An accurately weighed portion of the powdered tablets equivalent to 8 mg of Methyldopa is transferred to a 100 mL volumetric flask, dissolved in about 70 mL of water with shaking, and then diluted to volume with water. The solution is filtered, and 1 mL of the filtrate is diluted to 10 mL with water to get a nominal concentration of 80 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with water to obtain concentrations in the range of 4-20 µg/mL.
4. Procedure:
-
To 1.5 mL of the sample or standard solution in a 10 mL volumetric flask, add 1 mL of water, 1 mL of sodium acetate buffer, and 1 mL of freshly prepared DCQ reagent.
-
Allow the solution to stand for 1 hour for color development.
-
Dilute the solution to 10 mL with water.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax), which is approximately 400 nm, against a reagent blank.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary: Spectrophotometric Method Validation
The following table summarizes the validation parameters for the spectrophotometric method for Methyldopa.
| Parameter | Result | Reference |
| Linearity Range | 4 - 20 µg/mL | |
| Correlation Coefficient (r) | 0.9975 | |
| Molar Absorptivity | 1.9337 × 10⁴ L/mol·cm | |
| Limit of Detection (LOD) | 1.1 µg/mL | |
| Limit of Quantification (LOQ) | 3.21 µg/mL | |
| Recovery | 101.7% | |
| Repeatability (% RSD) | ± 1.7% | |
| Reproducibility (% RSD) | 1.64 - 1.96% |
Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric analysis of this compound.
References
Application Notes and Protocols for Studying Methyldopate's Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the pharmacological effects of Methyldopate, a centrally-acting antihypertensive agent, in various animal models. This compound is the ethyl ester of methyldopa and is used for intravenous administration. In the body, it is rapidly hydrolyzed to its active form, methyldopa.[1] Methyldopa itself is a prodrug that is metabolized to its pharmacologically active form, alpha-methylnorepinephrine.[1][2]
Mechanism of Action
Methyldopa exerts its antihypertensive effects primarily through the action of its active metabolite, alpha-methylnorepinephrine, in the central nervous system.[1][2] Alpha-methylnorepinephrine acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem. This stimulation inhibits adrenergic neuronal outflow from the rostral ventrolateral medulla, leading to reduced peripheral sympathetic tone and a decrease in arterial blood pressure. Additionally, methyldopa can act as a "false neurotransmitter," where its metabolite, alpha-methylnorepinephrine, replaces norepinephrine in synaptic vesicles. Upon nerve stimulation, the release of the less potent alpha-methylnorepinephrine results in a diminished vasoconstrictor response. Methyldopa has also been shown to cause a net reduction in the tissue concentrations of serotonin, dopamine, norepinephrine, and epinephrine.
Signaling Pathway of this compound
Caption: Metabolic activation and central mechanism of action of this compound.
Pharmacokinetics and Metabolism
Following intravenous administration, this compound is rapidly hydrolyzed to methyldopa. The plasma half-life of methyldopa is approximately 105 minutes. It is extensively metabolized in the liver, with the main circulating metabolite being alpha-methyldopa mono-O-sulfate. Other metabolites include 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone, α-methyldopamine, and 3-O-methyl-α-methyldopamine. The onset of blood pressure-lowering effects after intravenous administration is typically within 4 to 6 hours and lasts for about 10 to 16 hours.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Animal Model | Value | Reference |
| Pharmacokinetics | |||
| Plasma Half-life (t½) | Human | 105 minutes | |
| Rat (Sham Operated) | 3.7 ± 1.0 h | ||
| Rat (Aortic Coarctated) | 1.5 ± 0.3 h | ||
| Bioavailability (Oral) | Human | ~25% (range 8-62%) | |
| Time to Peak Plasma Concentration (Tmax) (Oral) | Human | 3 to 6 hours | |
| Volume of Distribution (Apparent) | Human | 0.19 to 0.32 L/kg | |
| Volume of Distribution (Total) | Human | 0.41 to 0.72 L/kg | |
| Renal Clearance | Human | ~130 mL/min | |
| Pharmacodynamics | |||
| Onset of Action (Oral) | Human | 4 to 6 hours | |
| Duration of Action (Oral) | Human | 12 to 24 hours | |
| Onset of Action (IV) | Human | 4 to 6 hours | |
| Duration of Action (IV) | Human | 10 to 16 hours | |
| Toxicology | |||
| Oral LD50 | Rat | 5000 mg/kg | |
| Oral LD50 | Mouse | 5300 mg/kg | |
| Intraperitoneal LD50 | Rat | 300 mg/kg | |
| Intraperitoneal LD50 | Mouse | 150 mg/kg |
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for in vivo studies of this compound.
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of this compound on blood pressure and heart rate in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old.
-
Wistar-Kyoto (WKY) rats as normotensive controls.
-
This compound for injection.
-
Sterile saline solution (0.9% NaCl).
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method).
-
Animal restraints.
-
Standard laboratory animal caging and diet.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Baseline Measurements: Acclimate the rats to the restraint and tail-cuff apparatus for 3-5 days before recording baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Grouping: Randomly assign SHR into groups (n=6-8 per group):
-
Group 1: Vehicle control (saline).
-
Group 2-4: this compound (e.g., 50, 100, 200 mg/kg, intravenous).
-
A separate group of WKY rats can serve as a normotensive control.
-
-
Drug Administration: Administer a single intravenous (i.v.) injection of this compound or vehicle via the tail vein.
-
Data Collection: Measure SBP, DBP, and HR at baseline (pre-dose) and at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control.
Protocol 2: Pharmacokinetic Study in Wistar Rats
Objective: To determine the pharmacokinetic profile of Methyldopa following intravenous administration of this compound.
Materials:
-
Male Wistar rats (250-300 g).
-
This compound for injection.
-
Surgical instruments for catheterization.
-
Catheters (e.g., polyethylene tubing).
-
Heparinized saline.
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically implant a catheter into the jugular vein for blood sampling. Allow the animals to recover for at least 24 hours.
-
Drug Administration: Administer a single i.v. bolus of this compound (e.g., 50 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of Methyldopa and its major metabolites in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
Protocol 3: Investigation of Central Mechanism of Action using Microdialysis in Rats
Objective: To measure the levels of Methyldopa and its effects on neurotransmitter concentrations in specific brain regions.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats.
-
This compound for injection.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection.
Procedure:
-
Surgical Implantation: Anesthetize the rat and use a stereotaxic frame to implant a microdialysis guide cannula targeting a specific brain region (e.g., posterior hypothalamus or striatum). Secure the cannula with dental cement. Allow for a recovery period.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneal or intravenous).
-
Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for concentrations of Methyldopa, its metabolites (e.g., alpha-methylnorepinephrine), and key neurotransmitters (e.g., dopamine and its metabolites DOPAC and HVA) using HPLC-EC.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and analyze for significant changes over time.
Concluding Remarks
The protocols outlined above provide a framework for the preclinical evaluation of this compound in animal models. Researchers should adapt these protocols based on their specific research questions and available resources. Careful consideration of animal welfare, appropriate statistical analysis, and adherence to good laboratory practices are essential for obtaining reliable and reproducible data. The provided information on the mechanism of action and pharmacokinetic profile of this compound will aid in the design and interpretation of these studies.
References
Application Notes and Protocols for the Spectrophotometric Determination of Methyldopate in Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectrophotometric determination of Methyldopate (as Methyldopa) in its pure form and in pharmaceutical formulations. The methods described are based on colorimetric reactions that are simple, cost-effective, and suitable for routine quality control analysis.
Introduction
Methyldopa, a catecholamine derivative, is an antihypertensive agent used in the management of moderate to severe hypertension.[1] Its weak native UV absorption necessitates the use of chromogenic reagents to develop colored products that can be quantified using visible spectrophotometry.[2] This document outlines several validated spectrophotometric methods, detailing the underlying chemical reactions, experimental procedures, and analytical performance data.
Overview of Spectrophotometric Methods
Several methods have been developed for the spectrophotometric analysis of Methyldopa, each employing a different chromogenic reaction. These methods offer variations in sensitivity, reaction conditions, and analytical wavelengths. A summary of the key quantitative parameters for some of these methods is presented in Table 1 for easy comparison.
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r/R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Method 1: Coupling with DCQ | 2,6-dichloroquinone-4-chlorimide (DCQ) | 400 | 4 - 20 | 0.9975 (r) | 1.1 | 3.21 |
| Method 2: Oxidative Coupling with Schiff's Base | Prepared Organic Reagent (Schiff's base), Potassium Periodate | 481 | 5.0 - 40 | 0.9979 | 0.8937 | - |
| Method 3: Nitrosation Reaction | Sodium Nitrite, Hydrochloric Acid, Sodium Hydroxide | 430 | 6.37 - 82.81 | 0.9998 (R²) | - | - |
| Method 4: Complexation with Molybdate | Ammonium Molybdate | 410 | 50 - 200 | 0.9999 (r) | - | - |
| Method 5: Oxidative Coupling with p-Aminophenol | p-Aminophenol, Potassium Periodate | 593 | 1.0 - 17.5 | 0.9967 (R²) | 0.262 | 0.874 |
| Method 6: Indirect Method with N-Bromosuccinimide and EBT | N-Bromosuccinimide (NBS), Eriochrome Black-T (EBT) | 530 | 0.1 - 9 | - | - | - |
Experimental Protocols
Method 1: Coupling with 2,6-dichloroquinone-4-chlorimide (DCQ)
This method is based on the reaction of Methyldopa with 2,6-dichloroquinone-4-chlorimide (DCQ) in an alkaline medium to form a colored product.[2][3]
Reagents and Solutions:
-
Methyldopa Standard Stock Solution (80 µg/mL): Accurately weigh about 0.08 g of anhydrous Methyldopa, dissolve in and dilute to 100 mL with water in a volumetric flask. Dilute 1 mL of this solution to 10 mL with water.[2]
-
DCQ Reagent (0.25% w/v): Prepare a fresh solution of DCQ in ethanol.
-
Acetate Buffer (1% w/v, pH 8.0): Prepare a 1% w/v solution of sodium acetate and adjust the pH to 8.0.
Procedure:
-
Pipette 1.5 mL of the Methyldopa stock solution into a 10 mL volumetric flask.
-
Add 1 mL of water, 1 mL of acetate buffer (pH 8.0), and 1 mL of freshly prepared DCQ reagent.
-
Allow the solution to stand for 1 hour for the color to develop.
-
Dilute the solution to the mark with water.
-
Measure the absorbance at 400 nm against a reagent blank.
For Pharmaceutical Preparations:
-
Weigh and finely powder an appropriate number of tablets to get an average weight.
-
Accurately weigh a portion of the powder equivalent to about 0.08 g of anhydrous Methyldopa and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to 100 mL with water.
-
Filter the solution and dilute 1 mL of the filtrate to 10 mL with water.
-
Proceed from step 1 of the standard procedure.
Caption: Experimental Workflow for Method 1 (DCQ).
Method 2: Oxidative Coupling with a Schiff's Base
This method involves the oxidative coupling of Methyldopa with a prepared organic reagent (Schiff's base) in an acidic medium in the presence of potassium periodate.
Reagents and Solutions:
-
Methyldopa Standard Stock Solution (250 µg/mL): Dissolve 0.025 g of pure Methyldopa in 100 mL of distilled water.
-
Organic Reagent Solution (1% w/v): Prepare a 1% w/v solution of the synthesized Schiff's base.
-
Potassium Periodate Solution (10⁻² M): Dissolve 0.230 g of KIO₄ in 100 mL of distilled water.
-
Hydrochloric Acid (2 M): Prepare by appropriate dilution of concentrated HCl.
Procedure:
-
Into a series of 25 mL volumetric flasks, add 3 mL of the organic reagent solution and 1.5 mL of potassium periodate solution.
-
Add increasing volumes of the 250 µg/mL Methyldopa stock solution to obtain final concentrations in the range of 5-40 µg/mL.
-
Add 2 mL of 2 M hydrochloric acid to each flask and shake.
-
Allow the reaction to proceed for 10 minutes.
-
Dilute to the mark with distilled water, mix well, and let stand for 5 minutes at room temperature.
-
Measure the absorbance at 481 nm against a reagent blank.
Caption: Experimental Workflow for Method 2 (Oxidative Coupling).
Method 3: Nitrosation Reaction
This method is based on the formation of a yellow-colored nitroso derivative of Methyldopa upon reaction with sodium nitrite in an acidic medium, followed by the addition of sodium hydroxide.
Reagents and Solutions:
-
Methyldopa Standard Stock Solution: Prepare a stock solution of known concentration in deionized water.
-
Hydrochloric Acid (1.6 x 10⁻² mol L⁻¹): Prepare by appropriate dilution.
-
Sodium Nitrite (0.6 mol L⁻¹): Prepare an aqueous solution.
-
Sodium Hydroxide (5.0 x 10⁻² mol L⁻¹): Prepare an aqueous solution.
Procedure:
-
Pipette aliquots of the Methyldopa standard solution into a series of calibrated flasks to obtain concentrations in the range of 6.37 to 82.81 µg/mL.
-
To each flask, add 1.0 mL of hydrochloric acid and 1.0 mL of sodium nitrite solution.
-
Allow the mixture to stand for 5 minutes.
-
Add 1.0 mL of sodium hydroxide solution.
-
After another 5 minutes, dilute the solution to the mark with deionized water.
-
Measure the absorbance at 430 nm against a reagent blank.
Caption: Experimental Workflow for Method 3 (Nitrosation).
Validation of the Methods
The presented methods have been validated for various parameters including linearity, accuracy, precision, and specificity. The high correlation coefficients indicate good linearity over the specified concentration ranges. Recovery studies have shown good accuracy, with results often compared favorably to official pharmacopeial methods. No significant interference from common pharmaceutical excipients has been reported for these methods.
Conclusion
The spectrophotometric methods detailed in these application notes provide simple, rapid, and reliable means for the quantitative determination of this compound in pharmaceutical preparations. The choice of method may depend on the available instrumentation, desired sensitivity, and the specific formulation being analyzed. The provided protocols and comparative data serve as a valuable resource for quality control laboratories and researchers in the pharmaceutical field.
References
Application Notes and Protocols for the Use of Methyldopate in Pre-eclampsia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-eclampsia (PE) is a complex hypertensive disorder of pregnancy, characterized by new-onset hypertension and proteinuria, and is a leading cause of maternal and fetal morbidity and mortality. The pathophysiology of PE is understood to involve abnormal placental development, leading to the release of anti-angiogenic factors, such as soluble fms-like tyrosine kinase-1 (sFlt-1) and soluble endoglin (sEng), into the maternal circulation. These factors contribute to widespread endothelial dysfunction, resulting in the clinical manifestations of the disease. Methyldopate, a centrally acting alpha-2 adrenergic agonist, is a commonly used antihypertensive medication for the management of hypertension in pregnancy. Its established safety profile makes it a crucial area of study in the context of pre-eclampsia research.
These application notes provide detailed protocols for the use of this compound in established animal models of pre-eclampsia, summarize key quantitative data from relevant studies, and present visual diagrams of experimental workflows and signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Pre-eclampsia Research Models: An Overview
Several animal models have been developed to mimic the key features of pre-eclampsia. These models are essential for investigating the underlying mechanisms of the disease and for the preclinical evaluation of potential therapeutics like this compound. The most common models include:
-
L-NAME (Nω-nitro-L-arginine methyl ester)-Induced Pre-eclampsia Model: This model utilizes the administration of L-NAME, a nitric oxide synthase inhibitor, to induce hypertension, proteinuria, and renal dysfunction, mimicking the endothelial dysfunction seen in pre-eclampsia.
-
Reduced Uterine Perfusion Pressure (RUPP) Model: This surgical model involves mechanically restricting blood flow to the uterus and placenta, simulating the placental ischemia thought to be a primary trigger of pre-eclampsia. This leads to hypertension, proteinuria, and elevated levels of anti-angiogenic factors.
-
sFlt-1 Infusion Model: This model involves the administration of exogenous sFlt-1, a key anti-angiogenic factor elevated in pre-eclamptic women, to induce a pre-eclampsia-like phenotype, including hypertension and proteinuria.
Experimental Protocols
Protocol 1: this compound Treatment in the L-NAME-Induced Pre-eclampsia Rat Model
This protocol is based on the methodology described by Podjarny et al. and is designed to assess the efficacy of this compound in a nitric oxide deficient model of pre-eclampsia.
Materials:
-
Pregnant Wistar rats
-
L-NAME (Nω-nitro-L-arginine methyl ester)
-
This compound
-
Metabolic cages for urine collection
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Reagents for creatinine and protein assays
-
Reagents for nitrate/nitrite measurement (Griess assay)
Procedure:
-
Animal Acclimatization: Acclimate pregnant Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Induction of Pre-eclampsia: From day 11 of gestation, administer L-NAME in the drinking water at a concentration calculated to deliver a daily dose of 9-10 mg/kg/day.
-
This compound Administration:
-
On day 11 of gestation, begin treatment with this compound.
-
Administer this compound at a dose of 400 mg/kg/day via esophageal gavage.[1]
-
Divide the daily dose into two administrations.
-
-
Monitoring:
-
Measure systolic blood pressure (SBP) at baseline and regularly throughout the treatment period.
-
House the rats in metabolic cages for 24-hour urine collection at specified time points (e.g., at the end of the treatment period) to measure urine volume, protein excretion (proteinuria), and creatinine clearance.
-
Collect blood samples at the end of the study to measure serum creatinine.
-
Measure urinary nitrate excretion (a marker of nitric oxide production) using a suitable assay.
-
-
Data Analysis: Compare the measured parameters between the L-NAME treated group, the L-NAME + this compound treated group, and a control group of normal pregnant rats. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed differences.
Protocol 2: this compound in the RUPP and sFlt-1 Infusion Models (Theoretical Framework)
While specific studies detailing the use of this compound in the RUPP and sFlt-1 infusion models were not identified in the comprehensive literature search, a theoretical protocol can be proposed based on established methodologies for these models and the known pharmacology of this compound.
RUPP Model Protocol Outline:
-
Model Induction: On gestation day 14, surgically induce reduced uterine perfusion pressure in pregnant rats by placing silver clips on the abdominal aorta and uterine arteries.[2]
-
This compound Administration: Post-surgery, begin administration of this compound at a clinically relevant dose (e.g., starting from a dose equivalent to the L-NAME model, with potential dose-ranging studies). Administration could be via oral gavage or osmotic minipumps for continuous delivery.
-
Outcome Measures: Monitor blood pressure, proteinuria, fetal and placental weights, and circulating levels of sFlt-1 and PlGF.
sFlt-1 Infusion Model Protocol Outline:
-
Model Induction: From mid-gestation, continuously infuse recombinant sFlt-1 into pregnant rodents using osmotic minipumps to achieve clinically relevant plasma concentrations.
-
This compound Administration: Concurrently or following the initiation of sFlt-1 infusion, administer this compound.
-
Outcome Measures: Assess blood pressure, proteinuria, renal histology for signs of glomerular endotheliosis, and levels of angiogenic markers.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a pre-eclampsia research model based on available data.
Table 1: Effect of this compound on Key Parameters in the L-NAME-Induced Pre-eclampsia Rat Model
| Parameter | Normal Pregnant (Control) | L-NAME Treated | L-NAME + this compound Treated |
| Systolic Blood Pressure (mmHg) | 83 ± 3 | 129 ± 1.8 | Normalized towards control levels[1] |
| Creatinine Clearance (ml/min) | 2.6 ± 0.3 | 1.37 ± 0.04 | 1.7 ± 0.1[3] |
| Urine Protein Excretion (mg/24h) | Normal | Significantly Increased | Significantly Improved (Reduced)[1] |
| Urinary Nitrate Excretion (µmol/day) | Significantly Increased | Significantly Reduced | Increased |
Data are presented as mean ± SEM. Data extracted from Podjarny et al.
Table 2: Effect of this compound on Angiogenic Factors in Human Pre-eclampsia
| Angiogenic Factor | Pre-eclampsia (Before Treatment) | Pre-eclampsia (After Methyldopa Treatment) |
| Serum sFlt-1 | Elevated | Significant Fall |
| Serum sEng | Elevated | Significant Fall |
| Serum PlGF | Reduced | No Significant Effect |
| Placental sFlt-1 | Significantly Higher | Significantly Lower |
| Placental sEng | Significantly Higher | Significantly Lower |
Data from a study in pre-eclamptic women treated with this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Discussion and Future Directions
The available evidence from the L-NAME induced pre-eclampsia model demonstrates that this compound is effective in normalizing blood pressure and improving renal function. This is likely mediated through its primary action as a central alpha-2 adrenergic agonist, leading to reduced sympathetic outflow, as well as a potential secondary effect of increasing nitric oxide synthesis.
Furthermore, compelling data from human studies suggest that this compound may also exert beneficial effects by modulating the balance of angiogenic factors. The observed reduction in placental and circulating levels of sFlt-1 and sEng following this compound treatment in pre-eclamptic women indicates a potential mechanism beyond simple vasodilation. This suggests that this compound could directly or indirectly influence placental function and mitigate the systemic endothelial dysfunction driven by anti-angiogenic factors.
A significant gap in the current research is the lack of studies investigating the effects of this compound in the RUPP and sFlt-1 infusion models of pre-eclampsia. Future research should focus on evaluating the efficacy of this compound in these models to provide a more comprehensive understanding of its therapeutic potential across the diverse pathophysiological landscape of pre-eclampsia. Such studies would be invaluable for dissecting the relative contributions of its antihypertensive and potential anti-angiogenic effects in different contexts of the disease.
Conclusion
This compound remains a cornerstone in the management of hypertension in pregnancy. The experimental data from the L-NAME model, coupled with insights from human studies on angiogenic factors, provide a strong rationale for its use and further investigation in pre-eclampsia research. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of this complex and challenging disorder.
References
Administration of Methyldopate for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa, and its ethyl ester prodrug methyldopate hydrochloride, is a centrally-acting antihypertensive agent. It is an analog of DOPA (3,4-dihydroxyphenylalanine) and exerts its therapeutic effects after being metabolized to its active form.[1] this compound hydrochloride is the intravenously administered form of the drug, used for the management of hypertensive crises and in research settings to investigate its physiological effects.[1] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies, particularly in rodent models of hypertension, along with expected physiological responses and the underlying mechanism of action.
Mechanism of Action
Methyldopa is a prodrug that is biotransformed into its active metabolite, alpha-methylnorepinephrine, in the central nervous system.[1] This process involves the sequential action of L-amino acid decarboxylase and dopamine β-hydroxylase. Alpha-methylnorepinephrine then acts as a potent agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.[1][2] Activation of these receptors inhibits the outflow of vasoconstrictor adrenergic signals from the central nervous system to the peripheral sympathetic nervous system. This reduction in sympathetic tone leads to decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.
Quantitative Data Summary
The administration of methyldopa and its derivatives has been shown to significantly reduce blood pressure in hypertensive animal models. The following table summarizes representative data from studies using Spontaneously Hypertensive Rats (SHR).
| Animal Model | Drug & Dosage | Route of Administration | Parameter | Control Value (Mean ± SEM) | Treated Value (Mean ± SEM) | Reference |
| Spontaneously Hypertensive Rats (SHR) | alpha-Methyldopa (5 g/L in drinking water for 15 days) | Oral | Mean Arterial Pressure (MAP) | 176.2 ± 5.2 mmHg | 157.8 ± 4.6 mmHg | |
| Spontaneously Hypertensive Rats (SHR) | alpha-Methyldopa (5 g/L in drinking water for 15 days) | Oral | Heart Rate (HR) | 391.7 ± 13.8 bpm | 453.3 ± 14 bpm | |
| Spontaneously Hypertensive Rats (SHR) | Methyldopa (200 mg/kg/day for 12 days) | Intragastric Infusion | Blood Pressure | Consistently elevated | Significantly reduced | |
| Renal Hypertensive Rats | alpha-Methyldopa | Systemic | Mean Arterial Blood Pressure | Elevated | Decreased | |
| Renal Hypertensive Rats | alpha-Methyldopa | Systemic | Heart Rate | Normal | Initial short increase, followed by a long-lasting decrease |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for Intravenous Administration
Materials:
-
This compound hydrochloride powder
-
Sterile 5% Dextrose in Water (D5W) for injection
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Laminar flow hood
Procedure:
-
Aseptic Technique: All procedures should be performed under a laminar flow hood to ensure sterility.
-
Calculation: Determine the required concentration and volume of the this compound solution based on the animal's weight and the desired dosage. A common dosage for hypertensive crisis is in the range of 20-40 mg/kg/day, administered in divided doses.
-
Dissolution: Weigh the appropriate amount of this compound hydrochloride powder and dissolve it in a sterile vial containing the calculated volume of D5W. For example, a desired dose can be added to 100 mL of D5W.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at controlled room temperature, and use it within the specified time frame to ensure stability and sterility.
Protocol 2: Intravenous Administration and Blood Pressure Monitoring in Conscious Spontaneously Hypertensive Rats (SHR)
This protocol is adapted from established methods for in vivo cardiovascular studies in conscious, freely moving rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Polyethylene catheters (e.g., PE-50)
-
Surgical instruments
-
Heparinized saline (10-20 IU/mL)
-
Blood pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation and Catheter Implantation (Surgical Procedure):
-
Anesthetize the SHR according to an approved institutional animal care and use committee (IACUC) protocol.
-
Surgically implant a polyethylene catheter into the carotid artery or femoral artery for direct blood pressure measurement. The catheter should be tunneled subcutaneously to exit at the back of the neck.
-
For intravenous drug administration, implant a second catheter into the jugular vein or femoral vein.
-
Exteriorize both catheters and secure them. Flush the catheters with heparinized saline to maintain patency.
-
Allow the animals to recover from surgery for at least 24-48 hours before the experiment. House them individually to prevent damage to the catheters.
-
-
Experimental Setup:
-
On the day of the experiment, bring the rat to the testing room and allow it to acclimatize.
-
Connect the arterial catheter to a blood pressure transducer linked to a data acquisition system.
-
Connect the venous catheter to an infusion pump.
-
-
Data Collection:
-
Record a stable baseline blood pressure and heart rate for at least 30-60 minutes before drug administration.
-
Administer the prepared this compound hydrochloride solution intravenously via the infusion pump. The infusion should be given slowly over 30-60 minutes.
-
Continuously record blood pressure and heart rate for the duration of the study. The hypotensive effects of intravenous this compound are typically observed within 4 to 6 hours and can last for 10 to 16 hours.
-
-
Data Analysis:
-
Analyze the recorded data to determine the change in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) from baseline.
-
Compare the responses between the treated group and a vehicle-control group (receiving D5W only).
-
References
Application Notes and Protocols for Long-Term Stability Testing of Methyldopate Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of Methyldopate formulations. The information is intended to guide researchers in establishing robust stability programs in compliance with regulatory expectations.
Introduction to this compound Stability
This compound, the ethyl ester of methyldopa, is a centrally acting anti-hypertensive agent.[1] As with all pharmaceutical products, this compound formulations are susceptible to degradation over time, which can impact their quality, safety, and efficacy.[2] Stability testing is therefore a critical component of the drug development process, providing evidence on how the quality of the drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are essential for determining the shelf life and recommended storage conditions for the drug product.[2]
Methyldopa itself is known to be sensitive to oxidation and moisture, which can lead to discoloration of the drug.[4] Therefore, it is crucial to store it in cool, dry, and airtight containers, protected from light.
Long-Term Stability Testing Protocol
Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug product over its intended shelf life. The testing should be conducted on at least three primary batches of the drug product in the same container closure system as proposed for marketing.
Storage Conditions:
According to the International Council for Harmonisation (ICH) guidelines, the following long-term storage conditions are recommended:
| Climatic Zone | Long-Term Storage Condition | Minimum Duration |
| I and II (Temperate and Subtropical) | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| III (Hot and Dry) | 30°C ± 2°C / 35% RH ± 5% RH | 12 months |
| IVa (Hot and Humid) | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| IVb (Hot and Very Humid) | 30°C ± 2°C / 75% RH ± 5% RH | 12 months |
| Refrigerated Storage | 5°C ± 3°C | 12 months |
| Frozen Storage | -20°C ± 5°C | 12 months |
Testing Frequency:
For a proposed shelf life of at least 12 months, the recommended testing frequency for long-term stability studies is as follows:
-
First Year: Every 3 months
-
Second Year: Every 6 months
-
Thereafter: Annually through the proposed shelf life
Stability-Indicating Parameters:
The following parameters should be monitored as part of the stability program for this compound formulations:
-
Physical: Appearance, color, clarity (for solutions), pH, and particulate matter.
-
Chemical: Assay of this compound, content of degradation products, and preservative content (if applicable).
-
Microbiological: Sterility (for sterile products) and microbial limits (for non-sterile products).
Data Presentation:
All quantitative data should be summarized in clearly structured tables to facilitate comparison and trend analysis.
Table 1: Example of Long-Term Stability Data for this compound Injection (25°C/60%RH)
| Time (Months) | Assay (%) | pH | Degradation Product A (%) | Total Degradation Products (%) | Appearance |
| 0 | 100.2 | 4.5 | < LOQ | < LOQ | Clear, colorless solution |
| 3 | 99.8 | 4.5 | 0.05 | 0.08 | Clear, colorless solution |
| 6 | 99.5 | 4.4 | 0.08 | 0.12 | Clear, colorless solution |
| 9 | 99.1 | 4.4 | 0.10 | 0.15 | Clear, colorless solution |
| 12 | 98.7 | 4.3 | 0.12 | 0.18 | Clear, colorless solution |
| 18 | 98.0 | 4.3 | 0.15 | 0.22 | Clear, colorless solution |
| 24 | 97.2 | 4.2 | 0.18 | 0.28 | Clear, colorless solution |
LOQ: Limit of Quantitation. Data is illustrative and should be replaced with actual experimental results.
Table 2: Example of Accelerated Stability Data for this compound Injection (40°C/75%RH)
| Time (Months) | Assay (%) | pH | Degradation Product A (%) | Total Degradation Products (%) | Appearance |
| 0 | 100.2 | 4.5 | < LOQ | < LOQ | Clear, colorless solution |
| 1 | 98.5 | 4.3 | 0.15 | 0.25 | Clear, colorless solution |
| 2 | 97.1 | 4.2 | 0.28 | 0.45 | Clear, colorless solution |
| 3 | 95.8 | 4.1 | 0.42 | 0.68 | Clear, slightly yellow solution |
| 6 | 92.5 | 3.9 | 0.75 | 1.10 | Slightly yellow solution |
Data is illustrative and should be replaced with actual experimental results.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products of a drug substance, which can help in establishing degradation pathways and validating the stability-indicating power of the analytical procedures used. These studies involve exposing the drug product to conditions more severe than the accelerated stability testing conditions.
Experimental Protocol for Forced Degradation of this compound Formulations:
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis:
-
Treat the this compound formulation with 0.1 N HCl.
-
Reflux at 60°C for 30 minutes.
-
Neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Treat the this compound formulation with 0.1 N NaOH.
-
Reflux at 60°C for 30 minutes.
-
Neutralize the solution with an appropriate amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Treat the this compound formulation with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 30 minutes.
-
If no degradation is observed, the concentration of H₂O₂ or the exposure time can be increased.
-
-
Thermal Degradation:
-
Expose the solid drug product or a solution to a temperature of 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the drug product to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Data Presentation:
Table 3: Example of Forced Degradation Data for this compound Injection
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | 12.5 | DP1, DP2 |
| Base Hydrolysis | 0.1 N NaOH | 30 min | 60°C | 8.2 | DP3, DP4 |
| Oxidation | 3% H₂O₂ | 30 min | Room Temp | 18.7 | DP5, DP6 |
| Thermal | Dry Heat | 48 hours | 70°C | 5.1 | DP7 |
| Photolytic | 1.2 million lux hours | - | - | 3.5 | DP8 |
DP: Degradation Product. Data is illustrative and should be replaced with actual experimental results.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for the accurate quantification of the active ingredient and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Experimental Protocol for a Stability-Indicating HPLC-UV Method:
-
Chromatographic System:
-
Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector: UV detector set at an appropriate wavelength (e.g., 287 nm).
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Data Presentation:
Table 4: Example of Validation Summary for the HPLC-UV Method
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.0 - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.05 | Report |
| LOQ (µg/mL) | 0.15 | Report |
| Specificity | No interference from placebo or degradation products | Peak purity > 990 |
Data is illustrative and should be replaced with actual experimental results.
Visualizations
Mechanism of Action of Methyldopa
Methyldopa is a prodrug that is converted to its active metabolite, α-methylnorepinephrine, in the brain. This metabolite acts as an agonist at central α2-adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in blood pressure.
References
Methyldopate in Preclinical Research: Application Notes and Protocols for Dosage Calculations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyldopate in preclinical research, with a focus on accurate dosage calculations and experimental methodologies. This compound, the ethyl ester of methyldopa, is a centrally-acting antihypertensive agent. It functions as a prodrug, being metabolized in the body to its active form, alpha-methylnorepinephrine. This active metabolite then exerts its therapeutic effects primarily through the stimulation of central alpha-2 adrenergic receptors.
Mechanism of Action
Methyldopa, and by extension its ester prodrug this compound, lowers blood pressure through a multi-step process within the central nervous system. After crossing the blood-brain barrier, methyldopa is converted to alpha-methyldopamine by the enzyme aromatic L-amino acid decarboxylase (LAAD). Subsequently, dopamine beta-hydroxylase (DBH) metabolizes alpha-methyldopamine into alpha-methylnorepinephrine.[1] Alpha-methylnorepinephrine acts as a potent agonist for presynaptic alpha-2 adrenergic receptors in the brainstem.[1][2][3] Activation of these receptors inhibits the release of norepinephrine from presynaptic neurons, leading to a decrease in sympathetic outflow from the central nervous system. This reduction in sympathetic tone results in vasodilation and a subsequent decrease in arterial blood pressure.[4]
Data Presentation: Quantitative Preclinical Data
The following tables summarize key quantitative data for this compound from preclinical studies in various animal models.
| Parameter | Species | Value | Route of Administration | Reference |
| LD50 | Mouse | >1.5 g/kg | Oral | --INVALID-LINK-- |
| Rat | >1.5 g/kg | Oral | --INVALID-LINK-- | |
| Effective Dose (Hypertension) | Spontaneously Hypertensive Rat (SHR) | 200 mg/kg/day | Intragastric infusion | --INVALID-LINK-- |
| Spontaneously Hypertensive Rat (SHR) | 5 g/L in drinking water (approx. 250-500 mg/kg/day) | Oral | --INVALID-LINK-- | |
| Effective Dose (Neuroblastoma) | C-1300 Neuroblastoma-bearing Mouse | 7.5 mg/injection (four injections over 24h) | Intraperitoneal | --INVALID-LINK-- |
| Pharmacokinetic Parameter | ||||
| Peak Plasma Concentration (Tmax) | Human | 4-6 hours | Oral | [Methyldopa: Uses, Interactions, Mechanism of Action |
| Onset of Action | Human | ~5 hours | Oral/Intravenous | --INVALID-LINK-- |
| Duration of Action | Human | ~24 hours | Oral/Intravenous | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent effect of this compound on systolic and diastolic blood pressure in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age and weight matched.
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline or water for injection).
-
Apparatus for non-invasive blood pressure measurement (e.g., tail-cuff plethysmography system).
-
Animal restrainers.
-
Heating pad or chamber to maintain animal temperature.
Procedure:
-
Animal Acclimatization: Acclimate SHR to the laboratory environment for at least one week before the experiment. During this period, handle the rats daily and accustom them to the restraint and tail-cuff procedure to minimize stress-induced blood pressure variations.
-
Baseline Blood Pressure Measurement:
-
Place the rat in a restrainer.
-
Gently warm the rat's tail to increase blood flow, which is crucial for accurate tail-cuff measurements.
-
Position the tail-cuff and pulse sensor on the rat's tail according to the manufacturer's instructions.
-
Record at least three stable consecutive blood pressure readings and calculate the average to establish the baseline.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound hydrochloride in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the rats.
-
Administer the prepared this compound solution or vehicle (for the control group) via the desired route (e.g., oral gavage, intraperitoneal injection). A common oral dose in SHRs is in the range of 200 mg/kg/day.
-
-
Post-treatment Blood Pressure Monitoring:
-
At predetermined time points after drug administration (e.g., 1, 2, 4, 6, 12, and 24 hours), measure the blood pressure using the tail-cuff method as described in step 2.
-
Continue monitoring for the desired duration of the study (e.g., single dose effect or chronic treatment over several days or weeks).
-
-
Data Analysis:
-
Calculate the change in systolic and diastolic blood pressure from baseline for each animal at each time point.
-
Compare the blood pressure changes between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Assessment of Anti-tumor Activity in a Mouse Neuroblastoma Model
Objective: To evaluate the in vivo efficacy of this compound in reducing tumor growth in a murine neuroblastoma model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID).
-
C-1300 neuroblastoma cells.
-
This compound hydrochloride.
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Harvest C-1300 neuroblastoma cells from culture.
-
Inject a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers and the formula: Volume = (length x width²) / 2.
-
-
Treatment Initiation:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare a solution of this compound in a sterile vehicle.
-
Administer this compound via intraperitoneal injection. A previously reported effective dose regimen is four injections of 7.5 mg each over a 24-hour period. The control group should receive vehicle injections following the same schedule.
-
-
Continued Monitoring and Endpoint:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity in the animals.
-
-
Data Analysis:
-
Compare the tumor growth curves between the this compound-treated and control groups.
-
At the end of the study, excise the tumors and measure their final weight.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any anti-tumor effects.
-
Mandatory Visualizations
Signaling Pathway of this compound's Antihypertensive Action
Caption: Metabolic activation and central mechanism of this compound.
Experimental Workflow for Antihypertensive Study in SHR
References
Application of Methyldopa in Neurochemical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa is a centrally acting sympatholytic agent primarily used in the management of hypertension. Its unique mechanism of action, which involves the central nervous system and neurotransmitter pathways, makes it a valuable tool for neurochemical research. Methyldopa is a prodrug that readily crosses the blood-brain barrier, where it is metabolized into its active forms, exerting its effects on catecholaminergic and serotonergic systems.[1][2] These application notes provide an overview of the use of Methyldopa in neurochemical studies, including its mechanism of action, and detailed protocols for key experiments.
Mechanism of Action in the Central Nervous System
Methyldopa's primary mechanism of action involves its conversion to α-methylnorepinephrine, which acts as a selective agonist for α2-adrenergic receptors in the brainstem.[2][3] This leads to a reduction in sympathetic outflow and a decrease in blood pressure. The neurochemical cascade is as follows:
-
Uptake and Metabolism: Methyldopa is transported into the brain and taken up by adrenergic neurons.
-
Conversion to a "False Neurotransmitter": Inside the neuron, DOPA decarboxylase converts Methyldopa to α-methyldopamine. Subsequently, dopamine β-hydroxylase metabolizes α-methyldopamine into α-methylnorepinephrine.[4]
-
α2-Adrenergic Receptor Agonism: α-methylnorepinephrine is then stored in synaptic vesicles and released upon neuronal firing, acting as a potent agonist at presynaptic α2-adrenergic receptors. This activation inhibits the further release of endogenous norepinephrine.
-
Inhibition of Neurotransmitter Synthesis: The L-isomer of Methyldopa is also a competitive inhibitor of DOPA decarboxylase (aromatic L-amino acid decarboxylase), the enzyme responsible for the synthesis of dopamine from L-DOPA and serotonin from 5-HTP. This contributes to a net reduction in the tissue concentrations of dopamine, norepinephrine, epinephrine, and serotonin.
Key Applications in Neurochemical Research
-
Studying the role of central α2-adrenergic receptors in the regulation of sympathetic tone and blood pressure.
-
Investigating the "false neurotransmitter" hypothesis , where an exogenous compound is converted into a less potent neurotransmitter that replaces the endogenous one.
-
Elucidating the effects of altered catecholamine and serotonin synthesis and metabolism on neuronal function.
-
As a tool compound in the development of novel centrally acting antihypertensive drugs.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the neurochemical effects of Methyldopa and its metabolites.
Table 1: Receptor Binding and Potency
| Compound | Receptor | Potency/Selectivity | Reference |
| (-)-α-Methylnorepinephrine | α2-Adrenergic Receptor | 6 times more potent than (-)-norepinephrine | |
| (-)-α-Methylnorepinephrine | α2-Adrenergic Receptor | 75 times more selective than (-)-norepinephrine |
Table 2: Effects on Neurotransmitter Levels and Synthesis
| Treatment | Brain Region/Preparation | Effect | Magnitude of Change | Reference |
| Chronic Methyldopa (40 mg/kg, s.c. b.i.d. for 5 days, rat) | Anterior hypothalamic-preoptic region and medulla oblongata | Depletion of norepinephrine and dopamine | Profound depletion (virtually undetectable) | |
| Chronic Methyldopa (40 mg/kg, s.c. b.i.d. for 5 days, rat) | Anterior hypothalamic-preoptic region and medulla oblongata | Accumulation of α-methylnorepinephrine | Up to 6 times greater than control norepinephrine levels | |
| Acute Methyldopa (200 mg/kg, rat) | Synaptosomes | Reduction in intrasynaptosomal serotonin (5-HT) | 25% reduction | |
| Acute Methyldopa (200 mg/kg, rat) | Synaptosomes | Reduction in 5-HT synthesis | 15% reduction |
Table 3: Enzyme Inhibition Kinetics
| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |
| DOPA Decarboxylase | α-Methyldopa | kcat | 5.68 min⁻¹ | |
| DOPA Decarboxylase | α-Methyldopa | Km | 45 µM | |
| DOPA Decarboxylase | α-Methyldopa | kinact | 0.012 min⁻¹ | |
| DOPA Decarboxylase | α-Methyldopa | Ki | 39.3 µM |
Visualizing the Mechanism and Workflow
Experimental Protocols
Protocol 1: Quantification of Brain Catecholamines and their Metabolites by HPLC-ECD
This protocol provides a method for the simultaneous measurement of norepinephrine (NE), dopamine (DA), serotonin (5-HT), and α-methylnorepinephrine (α-MNE) in brain tissue from Methyldopa-treated animals.
1. Materials and Reagents:
-
Methyldopa
-
Saline (vehicle)
-
Male Sprague-Dawley rats (250-300 g)
-
Stability Solution: 0.1 M Perchloric acid with 0.1 mM sodium metabisulfite
-
Mobile Phase: 0.07 M KH2PO4, 20 mM citric acid, 5.3 mM octanesulfonic acid (OSA), 100 µM EDTA, 3.1 mM triethylamine (TEA), 8 mM KCl, and 11% (v/v) methanol. Adjust pH to 3.2.
-
Standards: Norepinephrine, dopamine, serotonin, and α-methylnorepinephrine.
-
High-performance liquid chromatograph with an electrochemical detector (HPLC-ECD).
-
C18 reverse-phase HPLC column (e.g., Kinetex F5, 150 mm x 4.6 mm, 2.6 µm).
2. Animal Treatment:
-
Administer Methyldopa (e.g., 200 mg/kg, i.p.) or vehicle to rats.
-
At a designated time point post-injection (e.g., 2 hours), euthanize the animals by decapitation.
-
Rapidly dissect the brain regions of interest (e.g., hypothalamus, striatum) on a cold plate.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
3. Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in 10 volumes of ice-cold Stability Solution.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
4. HPLC-ECD Analysis:
-
Set the electrochemical detector potential to +800 mV.
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 0.35 mL/min.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
-
Prepare a standard curve by injecting known concentrations of the neurotransmitter standards.
-
Identify and quantify the peaks based on their retention times and peak areas compared to the standard curve.
-
Express the results as ng of neurotransmitter per mg of tissue.
Protocol 2: In Vitro DOPA Decarboxylase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of Methyldopa on DOPA decarboxylase activity.
1. Materials and Reagents:
-
Recombinant or purified DOPA decarboxylase (DDC)
-
L-DOPA (substrate)
-
Methyldopa (inhibitor)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.2, containing 0.1 mM PLP.
-
Stopping Solution: 1 M Perchloric acid.
-
HPLC-UV system.
2. Enzyme Assay:
-
Prepare a reaction mixture containing Assay Buffer and DDC enzyme at the desired concentration.
-
Add varying concentrations of Methyldopa to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a saturating concentration of L-DOPA.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold Stopping Solution.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated protein.
3. Product Quantification:
-
Analyze the supernatant by HPLC-UV to quantify the amount of dopamine produced.
-
Monitor the absorbance at a wavelength suitable for dopamine (e.g., 280 nm).
-
Calculate the rate of dopamine formation.
-
Determine the IC50 value for Methyldopa inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: α2-Adrenergic Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of α-methylnorepinephrine for α2-adrenergic receptors in brain tissue.
1. Materials and Reagents:
-
Brain tissue (e.g., from the medulla oblongata of untreated rats)
-
[3H]Yohimbine or [3H]Rauwolscine (radioligand for α2-receptors)
-
α-Methylnorepinephrine (unlabeled competitor)
-
Clonidine (unlabeled competitor for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Liquid scintillation counter.
2. Membrane Preparation:
-
Homogenize the brain tissue in 10 volumes of ice-cold Binding Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Binding Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of approximately 1 mg/mL.
3. Binding Assay:
-
In a series of tubes, add:
-
100 µL of membrane preparation.
-
50 µL of [3H]Yohimbine at a final concentration close to its Kd (e.g., 1-2 nM).
-
50 µL of varying concentrations of α-methylnorepinephrine (for competition curve) or Binding Buffer (for total binding) or a high concentration of clonidine (e.g., 10 µM, for non-specific binding).
-
-
Incubate the tubes at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 5 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the α-methylnorepinephrine concentration.
-
Determine the Ki value for α-methylnorepinephrine using the Cheng-Prusoff equation.
Conclusion
Methyldopa remains a significant pharmacological tool for neurochemical research, providing insights into the central regulation of the sympathetic nervous system and the intricate interplay of catecholaminergic and serotonergic pathways. The protocols outlined above offer a framework for investigating the neurochemical effects of Methyldopa and its metabolites, facilitating further research into the mechanisms of central neurotransmission and the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Methyldopate Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with Methyldopate in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is an ethyl ester prodrug of Methyldopa, an alpha-2 adrenergic agonist used as an antihypertensive agent. For in vitro and in vivo experiments, achieving complete dissolution of this compound in a physiologically compatible buffer is crucial for accurate and reproducible results. Poor solubility can lead to inaccurate dosing and misleading experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
A2: this compound hydrochloride, the common salt form, is generally soluble in water, with its solubility being pH-dependent. It is more soluble in acidic to neutral solutions[1]. For organic solvents, it is highly soluble in Dimethyl Sulfoxide (DMSO)[2].
Q3: Can I use phosphate buffer to dissolve this compound?
A3: While phosphate buffers are common in biological research, caution is advised when using them with Methyldopa, the active metabolite of this compound. Studies have shown that Methyldopa can degrade in phosphate buffer at pH 6.8, indicated by a change in the solution's color. This suggests that similar stability issues could arise with the prodrug, this compound. Therefore, it is crucial to assess the stability of your this compound solution in phosphate buffer for the duration of your experiment.
Q4: Are there alternative buffers to phosphate buffer for this compound?
Q5: What should I do if this compound precipitates out of my buffer solution?
A5: Precipitation indicates that the concentration of this compound has exceeded its solubility limit in that specific buffer system. Refer to the Troubleshooting Guide below for detailed steps on how to address this issue, which may include pH adjustment, using co-solvents, or gentle heating.
Troubleshooting Guide
Issue 1: this compound Hydrochloride Fails to Dissolve Completely in Aqueous Buffer
-
Possible Cause 1: Incorrect pH. The solubility of this compound hydrochloride is pH-dependent, with better solubility generally observed in acidic to neutral conditions[1].
-
Solution: Measure the pH of your buffer after adding this compound. If necessary, adjust the pH to a lower value (e.g., pH 4-6) using sterile, dilute HCl to facilitate dissolution. Once dissolved, you can carefully adjust the pH back to your desired experimental pH with dilute NaOH. Perform this adjustment slowly while monitoring for any signs of precipitation.
-
-
Possible Cause 2: Concentration Exceeds Solubility Limit. You may be trying to prepare a solution at a concentration higher than the solubility of this compound in that specific buffer.
-
Solution: Refer to the Quantitative Solubility Data table below. If you require a higher concentration, consider using a co-solvent system as detailed in the Experimental Protocols section.
-
Issue 2: Precipitate Forms in the this compound Solution Over Time
-
Possible Cause 1: Temperature Fluctuation. A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of solution.
-
Solution: If your experimental protocol allows, gently warm the solution to 37°C to redissolve the precipitate[4]. Store stock solutions at a constant temperature as recommended.
-
-
Possible Cause 2: pH Shift. The pH of the buffer may have changed over time, affecting the solubility.
-
Solution: Re-measure the pH of your solution. If it has shifted, adjust it back to the optimal range. For long-term experiments, ensure your buffer has sufficient buffering capacity.
-
-
Possible Cause 3: Degradation. As observed with Methyldopa in phosphate buffer pH 6.8, degradation can occur, potentially leading to the formation of less soluble byproducts.
-
Solution: Prepare fresh solutions for each experiment, especially when using phosphate buffers. If you observe a color change in your solution, it is an indication of degradation, and the solution should be discarded.
-
Quantitative Solubility Data
The following table summarizes the available quantitative data for this compound hydrochloride solubility.
| Solvent/Buffer | pH | Temperature | Solubility |
| Water | 2-7 | Not Specified | 10 - 300 mg/mL |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | Not Specified | ≥ 2.5 mg/mL |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | Not Specified | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution in an Aqueous Buffer
This protocol is suitable for preparing a stock solution in a simple aqueous buffer when the desired concentration is within the known solubility limits.
Materials:
-
This compound hydrochloride powder
-
Sterile aqueous buffer (e.g., TRIS-HCl, pH 7.4)
-
Sterile, conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound hydrochloride powder in a sterile conical tube.
-
Add a small volume of the sterile aqueous buffer to the powder.
-
Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, you can gently warm the solution to 37°C for 10-15 minutes.
-
Once completely dissolved, add the remaining volume of the buffer to reach the final desired concentration.
-
Vortex the solution again to ensure homogeneity.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at the recommended temperature, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Hydrochloride Stock Solution Using a Co-Solvent System
This protocol is recommended when a higher concentration of this compound is required than what is achievable in a simple aqueous buffer.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer (e.g., Saline or Phosphate Buffered Saline)
-
Other co-solvents as required (e.g., PEG300, Tween-80, SBE-β-CD)
-
Sterile, conical tubes
-
Vortex mixer
Procedure for a 10% DMSO Co-Solvent System:
-
Prepare a high-concentration primary stock solution of this compound hydrochloride in 100% DMSO. For example, dissolve 25 mg of this compound HCl in 1 mL of DMSO to get a 25 mg/mL stock.
-
To prepare the final working solution, dilute the primary DMSO stock 1:10 in your desired aqueous buffer. For example, to make 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of sterile saline.
-
Vortex the final solution thoroughly to ensure it is homogenous. The final concentration of DMSO will be 10%.
Note: Always check the tolerance of your specific cell line or experimental system to the final concentration of the co-solvent (e.g., DMSO) to avoid any off-target effects.
Visualizations
Signaling Pathway of this compound
This compound is a prodrug that is metabolized to its active form, alpha-methylnorepinephrine. Alpha-methylnorepinephrine acts as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).
Caption: this compound signaling pathway.
Experimental Workflow for Preparing a this compound Solution
This workflow outlines the decision-making process for preparing a this compound solution for experimental use.
Caption: Decision workflow for this compound solution preparation.
References
Preventing Methyldopate degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyldopate during sample preparation for analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during sample preparation?
A1: this compound is susceptible to degradation primarily through oxidation. As a catecholamine derivative, its dihydroxyphenyl group is prone to oxidation, which can be accelerated by several factors:
-
pH: Aqueous solutions of this compound are more stable in acidic to neutral pH (up to 6.2). At a pH of 8.0 and higher, decomposition occurs more rapidly.[1]
-
Presence of Oxygen: Exposure to air can lead to oxidative degradation.[1]
-
Light: Prolonged exposure to light can contribute to the degradation of this compound.[1]
-
Enzymatic Activity: Certain enzymes, such as polyphenol oxidase found in some biological matrices (e.g., bananas), can rapidly degrade this compound.
-
Presence of Metal Ions: Metal ions can potentially catalyze oxidation reactions.
Q2: How can I prevent the oxidation of this compound in my samples?
A2: To minimize oxidative degradation, the following precautions are recommended:
-
Use of Antioxidants: The addition of an antioxidant is a common and effective strategy. Ascorbic acid is frequently used to stabilize this compound in plasma samples. Other antioxidants that can be considered include glutathione, α-lipoic acid, and coenzyme Q10.
-
pH Control: Maintain the sample and processing solutions at an acidic to neutral pH.
-
Inert Atmosphere: Whenever possible, handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Low Temperature: Store samples at low temperatures (e.g., frozen at -20°C or below) to slow down the degradation rate.
Q3: What are the best practices for collecting and handling biological samples containing this compound?
A3: Proper collection and handling are crucial for maintaining the integrity of this compound in biological matrices.
-
Immediate Processing: Process blood samples as soon as possible after collection.
-
Anticoagulant Choice: The choice of anticoagulant may influence stability, though specific studies on this are not prevalent. Standard anticoagulants like EDTA or heparin are commonly used.
-
Stabilizer Addition: For plasma samples, it is highly recommended to add a stabilizer like ascorbic acid immediately after centrifugation.
-
Freezing: After stabilization, plasma samples should be immediately frozen and stored at -20°C or lower until analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample extraction or processing. | - Add an antioxidant (e.g., ascorbic acid) to the sample and all processing solutions.- Ensure all solutions are degassed and handle samples under an inert atmosphere.- Work at low temperatures (e.g., on ice).- Optimize the extraction pH to be in the acidic to neutral range. |
| Inefficient extraction from the sample matrix. | - Evaluate different extraction techniques (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction).- Optimize the extraction solvent and pH. | |
| High variability in results | Inconsistent sample handling and processing. | - Standardize the entire sample preparation workflow, including timing, temperature, and reagent concentrations.- Ensure thorough mixing after the addition of internal standards and other reagents. |
| Partial degradation occurring inconsistently. | - Strictly control exposure to light and oxygen for all samples.- Prepare fresh antioxidant solutions daily. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | - Confirm the identity of degradation products using mass spectrometry.- Implement the stabilization techniques mentioned above to minimize their formation.- The presence of N-formyl leucine has been suggested as a potential product of the Maillard reaction with reducing sugars. |
| Sample discoloration (e.g., darkening) | Oxidation of this compound. | - This is a visual indicator of degradation. Discard the sample if possible and review the handling procedure to prevent oxidation in subsequent samples.- Urine containing Methyldopa or its metabolites may darken upon exposure to air. |
Experimental Protocols
Protocol 1: Stabilization and Extraction of this compound from Human Plasma
This protocol is based on a method using ascorbic acid as a stabilizer followed by protein precipitation.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Cryotubes
-
Ascorbic acid solution (50 mg/mL in water, freshly prepared)
-
Acetonitrile (ice-cold)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Collect whole blood in tubes containing an anticoagulant.
-
Centrifuge the blood at approximately 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer 1.0 mL of the plasma into a cryotube containing 0.2 mL of 50 mg/mL ascorbic acid solution.
-
Mix the plasma with the stabilizer thoroughly.
-
Immediately freeze the stabilized plasma sample on dry ice and store it at -20°C or below until analysis.
-
For analysis, thaw the plasma sample.
-
Add three volumes of ice-cold acetonitrile to one volume of plasma to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.
Visualizations
Diagram 1: General Workflow for this compound Sample Preparation
Workflow for preparing plasma samples containing this compound.
Diagram 2: Factors Leading to this compound Degradation
Key factors that can induce the degradation of this compound.
Quantitative Data Summary
Table 1: Analytical Methods for this compound Quantification
| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference |
| HPLC with Fluorescence Detection | LOQ: 20 ng/mL | Good sensitivity and robustness. | Requires derivatization for fluorescence. | |
| LC-MS/MS | LOD: 0.06–9.78 ng/mL, LOQ: 0.17–29.64 ng/mL | High sensitivity and selectivity. | High cost and requires technical expertise. | |
| Spectrophotometry (UV-Vis) | LOD: 5.536 x 10⁻³ µg/mL | Simple, rapid, and cost-effective. | Lower selectivity and higher detection limits compared to chromatographic methods. | |
| Voltammetry | LOD: 6.9 ng/mL | Affordable, rapid analysis. | Susceptible to matrix interferences. |
Table 2: Stability of this compound in Different Conditions
| Condition | Observation | Implication for Sample Preparation | Reference |
| Aqueous solution at pH 8.0 | Decomposition products form within 3 to 5 hours. | Maintain samples and solutions at a pH below 8.0, preferably in the acidic to neutral range. | |
| Aqueous solution at acidic to neutral pH (up to 6.2) | Stable for up to 50 hours. | Buffering samples in this pH range can enhance stability. | |
| Plasma with Ascorbic Acid | Complete stabilization during storage and analytical procedures. | The addition of ascorbic acid is a validated method for preserving this compound in plasma. | |
| Mixed with Banana Pulp | 60% decrease in concentration after 5 minutes; 99.5% decrease after 30 minutes. | Avoid contamination with materials containing polyphenol oxidase. Consider sample matrix effects. |
References
Technical Support Center: Optimizing HPLC Mobile Phase for Methyldopate Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Methyldopate.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting an initial mobile phase for this compound separation?
A1: For reversed-phase HPLC separation of this compound, the initial mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Key considerations include:
-
Aqueous Buffer: A phosphate or acetate buffer is commonly used to control the pH of the mobile phase. The pH plays a critical role in the retention and peak shape of this compound, which is an ionizable compound.[1][2][3]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used to adjust the elution strength of the mobile phase.[4] Acetonitrile is often preferred for its lower viscosity and better UV transparency at low wavelengths.
-
pH: The pH of the mobile phase should be carefully selected to ensure consistent ionization of this compound. A pH around 3.0 to 5.5 has been shown to be effective in several reported methods.[5] It is advisable to work at a pH at least one unit away from the pKa of this compound to ensure it is in a single ionization state.
-
Column Type: The choice of the stationary phase is crucial. C8 and C18 columns are commonly used for this compound separation.
Q2: How does the mobile phase pH affect the retention time and peak shape of this compound?
A2: The mobile phase pH has a significant impact on the chromatography of ionizable compounds like this compound.
-
Retention Time: As this compound is a basic compound, increasing the mobile phase pH will decrease its retention time in reversed-phase HPLC. Conversely, a lower pH will lead to longer retention times. This is because at a lower pH, the amine groups in this compound are protonated, making the molecule more polar and less retained on a nonpolar stationary phase.
-
Peak Shape: An inappropriate mobile phase pH can lead to peak tailing. This is often due to interactions between the ionized analyte and residual silanol groups on the silica-based stationary phase. Operating at a lower pH (e.g., around 3.0) can suppress the ionization of silanol groups and minimize these secondary interactions, resulting in improved peak symmetry.
Q3: What are the common causes of peak tailing in this compound HPLC analysis and how can they be resolved?
A3: Peak tailing is a frequent issue in the HPLC analysis of basic compounds like this compound. The primary causes and their solutions are:
-
Secondary Silanol Interactions: Residual silanol groups on the silica packing material can interact with the basic amine groups of this compound, causing peak tailing.
-
Solution: Lower the mobile phase pH to around 3.0 to protonate the silanol groups and reduce these interactions. Using a highly deactivated or "end-capped" column can also minimize this effect.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volume.
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC separation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution | Inadequate separation between this compound and other components. | 1. Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous buffer. Increasing the aqueous component will generally increase retention and may improve resolution. 2. Change Organic Modifier: If using methanol, consider switching to acetonitrile, or vice versa, as this can alter selectivity. 3. Adjust pH: Small changes in the mobile phase pH can significantly impact selectivity for ionizable compounds. 4. Change Column: Consider a column with a different stationary phase (e.g., C8 vs. C18) or a column with a higher efficiency (smaller particle size or longer length). |
| Retention Time Variability | Inconsistent retention times between injections or runs. | 1. Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Inaccurate composition, especially of the organic modifier, can cause significant shifts in retention time. Evaporation of the organic component from pre-mixed mobile phases can also lead to drift. 2. Ensure Proper Degassing: Air bubbles in the mobile phase can affect the pump's performance and lead to fluctuating retention times. Degas the mobile phase before use. 3. Verify System Stability: Check for leaks in the HPLC system. Ensure the column temperature is stable and controlled, as temperature fluctuations can affect retention. 4. Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
| High Backpressure | The pressure in the HPLC system is excessively high. | 1. Check for Blockages: A blockage in the system is a common cause of high backpressure. Systematically check components, starting from the detector and moving backward to the pump, to isolate the blockage. A common location for blockages is the column inlet frit. 2. Column Contamination: Particulate matter from the sample or mobile phase can clog the column. Solution: Filter all samples and mobile phases before use. A guard column can also help protect the analytical column. 3. Buffer Precipitation: If the organic modifier concentration is too high, it can cause the buffer salts to precipitate, leading to a blockage. Ensure the buffer is soluble in the mobile phase mixture. |
| Split Peaks | A single peak appears as two or more closely eluting peaks. | 1. Column Void: A void or channel in the column packing can cause the sample band to split. Solution: This usually indicates a damaged column that needs to be replaced. 2. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume. 3. Partial Clogging: A partial clog at the column inlet can also cause peak splitting. |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol is a starting point for the separation of this compound and can be optimized further.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.1 M Phosphoric acid solution (pH adjusted to 3.0 with dilute aqua ammonia) and Methanol in a gradient elution.
-
0-8 min: 90% Aqueous, 10% Methanol
-
8-20 min: Gradient to 25% Aqueous, 75% Methanol
-
20-25 min: Hold at 25% Aqueous, 75% Methanol
-
25-26 min: Gradient back to 90% Aqueous, 10% Methanol
-
26-35 min: Hold at 90% Aqueous, 10% Methanol
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
(Based on a method described for Methyldopa and its related substances)
Protocol 2: Isocratic RP-HPLC Method for this compound Hydrochloride
This protocol is based on the USP monograph for this compound Hydrochloride.
-
Column: C18, dimensions and particle size to be chosen to achieve the desired performance.
-
Mobile Phase: A solution of 0.02 M monobasic sodium phosphate and 0.015 M phosphoric acid in a water and methanol mixture (approximately 15.5:4.5 v/v). The exact ratio should be adjusted to achieve a retention time of approximately 6.5 minutes for this compound Hydrochloride.
-
Flow Rate: To be optimized based on the column dimensions and desired analysis time.
-
Detection Wavelength: To be set according to the UV spectrum of this compound Hydrochloride (typically around 280 nm).
-
Column Temperature: Ambient or controlled for better reproducibility.
-
Injection Volume: To be determined based on the concentration of the standard and sample solutions.
Data Presentation
Table 1: Example Mobile Phase Compositions for Methyldopa/Methyldopate Separation
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| Methyldopa and Hydrochlorothiazide | Hypersil BDS C8 (250 x 4.6 mm, 5µ) | 50:50 (v/v) mixture of mixed phosphate buffer (pH 5.5) and acetonitrile | 1.0 | 287 | 2.17 | |
| Methyldopa enantiomers | Teicoplanin aglycone chiral stationary phase | 20:80 (v/v) mixture of 20mM ammonium acetate buffer (pH 4.0) and Methanol | 1.0 | Not Specified | < 5 | |
| Methyldopa and related substances | Venusil XBP C18 (250 x 4.6 mm, 5 µm) | Gradient of 0.1 M phosphoric acid (pH 3.0) and Methanol | 1.0 | 280 | Varies with gradient | |
| This compound Hydrochloride | Not specified | 0.02 M monobasic sodium phosphate and 0.015 M phosphoric acid in water:methanol (approx. 15.5:4.5) | Not specified | Not specified | ~6.5 |
Visualizations
Caption: Workflow for HPLC Mobile Phase Optimization.
Caption: Troubleshooting Common HPLC Issues.
References
Troubleshooting poor peak shape in Methyldopate chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Methyldopate, with a focus on addressing poor peak shape. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in this compound chromatography. This is often due to secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
-
Silanol Interactions: this compound has polar functional groups that can interact with free silanol groups on the surface of silica-based columns, leading to tailing.
-
Solution: Use a well-endcapped column to minimize the number of available silanol groups. Operating the mobile phase at a lower pH (e.g., pH 3.0) can also suppress the ionization of silanol groups, reducing these interactions.[1]
-
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule may exist, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, causing peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the column is degraded, it may need to be replaced.
-
2. What causes peak fronting for this compound?
Peak fronting, where the front part of the peak is broader than the latter half, is less common than tailing but can still occur.
Possible Causes and Solutions:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of similar or weaker elution strength than the mobile phase.
-
-
Column Collapse: A void or channel at the inlet of the column can cause peak fronting.
-
Solution: This usually indicates a damaged column that needs to be replaced. Using a guard column and proper sample preparation can help extend column lifetime.
-
3. Why am I observing split peaks for this compound?
Split peaks can be indicative of several issues, from sample preparation to column problems.
Possible Causes and Solutions:
-
Co-elution: The split peak may actually be two different compounds eluting very close to each other.
-
Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or temperature to improve resolution.
-
-
Sample Solvent Effect: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause peak splitting.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Partially Clogged Column Frit: A blockage at the column inlet can distort the sample band, leading to a split peak.
-
Solution: Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.
-
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Replace the column.
-
Data Presentation
The following table illustrates the expected effect of mobile phase pH on the peak asymmetry of this compound. Note that optimal values may vary depending on the specific column and other chromatographic conditions.
| Mobile Phase pH | Tailing Factor (Illustrative) | Peak Shape Description |
| 2.5 | 1.1 | Good symmetry |
| 3.0 | 1.0 | Excellent symmetry |
| 4.0 | 1.2 | Good symmetry |
| 5.0 | 1.5 | Moderate tailing |
| 6.0 | >1.8 | Significant tailing |
Experimental Protocols
Below is a detailed experimental protocol for the HPLC analysis of this compound, adapted from established methods.[3][4]
Objective: To achieve a symmetric peak shape for the quantification of this compound.
Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of a mixed phosphate buffer (pH 5.5) and acetonitrile in a 50:50 (v/v) ratio.
-
Sample Diluent: Mobile phase.
-
This compound Standard: A reference standard of this compound.
-
Sample: this compound tablets or other formulations.
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water.
-
Adjust the pH to 5.5 with dilute potassium hydroxide.
-
Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 250 µg/mL).
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 287 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject the sample solutions.
-
Analyze the resulting chromatograms for peak shape, retention time, and peak area.
-
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting for peak fronting and splitting.
References
Technical Support Center: Methyldopate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyldopate and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound hydrochloride?
A1: The most prevalent method involves the direct esterification of Methyldopa. A common approach is to react anhydrous Methyldopa with an anhydrous hydrogen chloride solution in ethanol, followed by reflux condensation to yield this compound hydrochloride.[1]
Q2: What is a typical achievable yield for this compound hydrochloride synthesis?
A2: By utilizing anhydrous Methyldopa and an anhydrous hydrogen chloride ethanol solution, yields of approximately 70% can be achieved.[1]
Q3: What are the common impurities that can arise during this compound synthesis?
A3: Impurities in Methyldopa, the precursor to this compound, can carry through the synthesis. These can be process-related, such as residual precursors like L-dopa or by-products from amination and methylation steps.[2] Degradation products can also form, as Methyldopa is sensitive to oxidation and moisture.[2] Common impurities might include 3-O-Methylmethyldopa and other related compounds.[3]
Q4: How can I avoid crystallization problems during the synthesis?
A4: A key step to prevent crystallization difficulties is to use anhydrous Methyldopa as the starting material. Heating the Methyldopa raw material under light-excluding conditions to create the anhydrous form before esterification has been shown to overcome issues with obtaining a crystalline product.
Q5: What are the recommended storage conditions for Methyldopa to prevent degradation?
A5: Methyldopa is sensitive to oxidation and moisture, which can cause the drug to darken. It should be stored in a cool, dry, and airtight container, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield (<60%) | - Incomplete reaction. | - Ensure the use of anhydrous Methyldopa. Moisture can interfere with the esterification reaction. - Extend the reflux time to ensure the reaction goes to completion. Reaction times of around 9 hours have been reported. - Ensure the hydrogen chloride in ethanol solution is saturated to provide a sufficient catalytic environment. |
| Difficulty in Product Crystallization | - Presence of impurities. - Use of hydrated Methyldopa as a starting material. | - Start with anhydrous Methyldopa. It has been found that using the anhydrous form prevents the formation of a heavy, difficult-to-crystallize material. - After the reaction, purify the residue before crystallization. This can involve dissolving the residue in water and adjusting the pH to precipitate the product. |
| Product Discoloration (Darkening) | - Oxidation of the catechol group in Methyldopa/Methyldopate. | - Conduct the reaction and subsequent work-up steps under an inert atmosphere, such as nitrogen protection, especially during pH adjustment and crystallization. - Protect the reaction mixture and product from light. |
| Formation of Side Products | - Non-selective reactions. - Degradation of starting material or product. | - Optimize reaction temperature. Low-temperature reactions can reduce the formation of side products. - Ensure the purity of the starting Methyldopa. Impurities in the starting material can lead to side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Anhydrous Methyldopa
Objective: To prepare anhydrous Methyldopa from commercially available Methyldopa raw material.
Methodology:
-
Obtain commercially available Methyldopa raw material.
-
Place the raw material in a drying oven.
-
Dry the Methyldopa at an appropriate temperature under light-excluding conditions until a constant weight is achieved. The weight loss is expected to be around 10-13%.
-
The resulting material is anhydrous Methyldopa.
Protocol 2: Synthesis of this compound Hydrochloride
Objective: To synthesize this compound hydrochloride from anhydrous Methyldopa.
Methodology:
-
Set up a 100ml three-necked bottle equipped with a reflux condenser and a drying tube.
-
Add 6.0 grams of anhydrous Methyldopa and 60ml of dehydrated ethanol to the flask.
-
Stir the mixture at room temperature until a uniform suspension is formed.
-
Bubble dry hydrogen chloride gas through the mixture until the solution is saturated.
-
Continue stirring at room temperature for 30 minutes after stopping the gas flow.
-
Increase the temperature to reflux and maintain the stirring for approximately 9 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Dissolve the resulting residue in 20ml of purified water.
-
Adjust the pH of the solution to 9-10 with a saturated aqueous sodium carbonate solution.
-
Induce crystallization by cooling to 5-10°C under a nitrogen atmosphere to obtain the final product.
Data Summary
| Starting Material | Solvent | Catalyst | Reaction Time | Yield | Reference |
| Anhydrous Methyldopa | Anhydrous Ethanol | Anhydrous Hydrogen Chloride | ~9 hours (reflux) | ~70% | |
| L-Methyldopa | Methanol | Hydrogen Chloride Gas | 10-72 hours (0-45°C) | Improved yield (specific % not stated) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
Technical Support Center: Minimizing Side Effects of Methyldopate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyldopate in animal studies. The focus is on practical strategies to minimize common side effects, ensuring the welfare of research animals and the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on preclinical and clinical data, the most significant side effects of this compound are hepatotoxicity (liver injury) and hemolytic anemia (destruction of red blood cells).[1][2][3][4][5] Other reported side effects include sedation, orthostatic hypotension (a drop in blood pressure upon standing), and gastrointestinal disturbances.
Q2: What is the underlying mechanism of this compound-induced hepatotoxicity?
A2: The exact mechanism is not fully elucidated but is believed to be primarily immune-mediated. It is hypothesized that reactive metabolites of this compound can bind to liver proteins, forming neoantigens. These neoantigens are then recognized by the immune system, triggering a T-cell-mediated autoimmune response against hepatocytes. Oxidative stress is also thought to be a contributing factor to liver cell damage.
Q3: How can I monitor for hepatotoxicity in my animal model?
A3: Regular monitoring of serum liver enzymes is crucial. Key biomarkers include:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Bilirubin
A significant elevation in ALT and AST (5- to 100-fold) is indicative of hepatocellular injury. Histopathological examination of liver tissue at the end of the study can confirm the extent of liver damage, looking for signs of inflammation, necrosis, and fibrosis.
Q4: What is the mechanism behind this compound-induced hemolytic anemia?
A4: Similar to hepatotoxicity, this compound-induced hemolytic anemia is an immune-mediated reaction. The drug can induce the formation of autoantibodies that target red blood cells, leading to their premature destruction.
Q5: How can I detect hemolytic anemia in my study animals?
A5: Key diagnostic indicators include:
-
Complete Blood Count (CBC): Look for a decrease in red blood cell count, hemoglobin, and hematocrit.
-
Reticulocyte Count: An elevated count indicates the bone marrow is trying to compensate for red blood cell loss.
-
Peripheral Blood Smear: Observe for spherocytes and polychromasia.
-
Coombs Test (Direct Antiglobulin Test): A positive result confirms the presence of antibodies on the surface of red blood cells.
-
Serum Bilirubin and Lactate Dehydrogenase (LDH): Elevated levels are indicative of red blood cell breakdown.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes Indicating Hepatotoxicity
Experimental Protocol: Co-administration of N-Acetylcysteine (NAC)
N-Acetylcysteine is a precursor to the antioxidant glutathione and has shown hepatoprotective effects in various models of drug-induced liver injury.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for hepatotoxicity studies.
-
Groups:
-
Group 1: Control (Vehicle)
-
Group 2: this compound alone (e.g., dose to induce hypertension)
-
Group 3: this compound + NAC
-
Group 4: NAC alone
-
-
Dosing:
-
This compound: Administer at the desired therapeutic dose for your hypertension model.
-
NAC: A starting dose of 150 mg/kg, administered intraperitoneally or orally, can be used. This can be given 2 hours after this compound administration and continued daily. Dose adjustments may be necessary based on the severity of the liver injury.
-
-
Monitoring:
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) to measure serum ALT, AST, ALP, and bilirubin.
-
At the end of the study, collect liver tissue for histopathological analysis and to measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels, superoxide dismutase activity).
-
Quantitative Data Summary: Hepatoprotective Effects of NAC in a Drug-Induced Liver Injury Model
| Parameter | Control | Drug-Induced Injury | Drug + NAC |
| Serum ALT (U/L) | 45 ± 5 | 250 ± 30 | 100 ± 15 |
| Serum AST (U/L) | 60 ± 7 | 320 ± 40 | 120 ± 20 |
| Liver MDA (nmol/mg protein) | 1.2 ± 0.2 | 4.5 ± 0.5 | 2.0 ± 0.3 |
| Liver GSH (µmol/g tissue) | 8.5 ± 1.0 | 3.2 ± 0.4 | 7.0 ± 0.8 |
Note: This table presents hypothetical data based on typical findings in NAC intervention studies for illustrative purposes.
Signaling Pathway: this compound-Induced Hepatotoxicity and the Protective Role of NAC
Caption: Proposed mechanism of this compound-induced hepatotoxicity and NAC's protective effects.
Issue 2: Signs of Hemolytic Anemia
Experimental Protocol: Corticosteroid Intervention
Corticosteroids are the first-line treatment for autoimmune hemolytic anemia and can be investigated in an animal model of this compound-induced anemia.
Methodology:
-
Animal Model: A model susceptible to autoimmune diseases, such as certain strains of mice (e.g., NZB), or a standard strain where hemolytic anemia is induced by this compound.
-
Groups:
-
Group 1: Control (Vehicle)
-
Group 2: this compound alone
-
Group 3: this compound + Prednisone
-
-
Dosing:
-
This compound: Administer at a dose known to induce an autoimmune response. This may require a pilot study.
-
Prednisone: A typical starting dose in rodents is 1-2 mg/kg/day, administered orally.
-
-
Monitoring:
-
Perform regular blood draws for CBC, reticulocyte counts, and peripheral blood smears.
-
Conduct a Coombs test to confirm the presence of autoantibodies.
-
Monitor for clinical signs of anemia such as pale mucous membranes and lethargy.
-
Quantitative Data Summary: Effect of Prednisone on Hematological Parameters
| Parameter | Control | This compound Alone | This compound + Prednisone |
| Hemoglobin (g/dL) | 14.5 ± 1.0 | 8.0 ± 1.5 | 12.5 ± 1.2 |
| Reticulocyte Count (%) | 1.5 ± 0.5 | 10.0 ± 2.0 | 4.0 ± 1.0 |
| Positive Coombs Test | 0/10 | 8/10 | 2/10 |
Note: This table presents hypothetical data based on typical findings in corticosteroid intervention studies for illustrative purposes.
Logical Relationship: Troubleshooting Hemolytic Anemia
Caption: Decision-making workflow for addressing suspected hemolytic anemia in animal studies.
Issue 3: Cardiovascular Side Effects and Reduced Efficacy
Experimental Protocol: Co-administration of Zinc
Recent research suggests that complexing this compound with zinc (ZnMD) can enhance its antihypertensive effect and reduce oxidative stress in spontaneously hypertensive rats. While the exact protocol for co-administration of separate zinc compounds requires optimization, the following provides a starting point.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a suitable model.
-
Groups:
-
Group 1: Control (Vehicle)
-
Group 2: this compound alone
-
Group 3: this compound + Zinc Salt (e.g., Zinc Gluconate or Zinc Chloride)
-
Group 4: Zinc Salt alone
-
-
Dosing:
-
This compound: Administer at a therapeutic dose for hypertension in SHRs.
-
Zinc: Based on studies of zinc administration in rats, a dose of 1-2 mg/kg/day of zinc gluconate via intraperitoneal injection could be a starting point. Oral administration routes would require higher doses and should be determined in a pilot study.
-
-
Monitoring:
-
Measure systolic and diastolic blood pressure regularly using tail-cuff plethysmography.
-
At the end of the study, collect heart tissue to assess for cardiac hypertrophy and fibrosis.
-
Analyze tissue samples for markers of oxidative stress (e.g., ROS levels, lipid peroxidation, SOD1 expression).
-
Quantitative Data Summary: Cardiovascular Effects of this compound with and without Zinc
| Parameter | Control (SHR) | This compound Alone | This compound + Zinc |
| Systolic Blood Pressure (mmHg) | 180 ± 10 | 155 ± 8 | 135 ± 7 |
| Cardiac Fibrosis (%) | 15 ± 3 | 12 ± 2 | 7 ± 1.5 |
| Myocardial ROS Levels (arbitrary units) | 1.8 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 |
Note: This table presents hypothetical data based on the findings of the ZnMD study for illustrative purposes.
Signaling Pathway: Potential Mechanism of Zinc in Mitigating this compound's Cardiovascular Effects
Caption: Proposed mechanism for zinc's beneficial cardiovascular effects with this compound.
References
- 1. Methyldopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Rare Case of Methyldopa-Induced Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyldopa Hepatotoxicity: A Paradoxical High-Risk Pregnancy | Utuama | Journal of Clinical Gynecology and Obstetrics [jcgo.org]
- 4. Spectrum of methyldopa liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Methyldopate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Methyldopate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, lipids, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the analysis.[1]
Q2: Why is this compound analysis susceptible to matrix effects?
A2: Analysis of this compound in biological matrices like plasma or serum is prone to matrix effects due to the complexity of these samples. Endogenous components, particularly phospholipids in plasma, are a major cause of ion suppression in the positive electrospray ionization (+ESI) mode commonly used for this compound analysis. Sample preparation methods, such as protein precipitation, can influence the chromatographic background and contribute to matrix suppression effects.
Q3: How can I compensate for matrix effects during this compound analysis?
A3: The most effective and widely recommended strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). For this compound, Methyldopa-d3 is the appropriate SIL-IS. Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to accurate and precise quantification.
Q4: Can changing the sample preparation method reduce matrix effects?
A4: Yes, optimizing sample preparation is a primary strategy for minimizing matrix effects. More extensive cleanup methods remove a greater amount of interfering matrix components. The three common techniques, in order of increasing cleanup efficiency, are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is fast and simple, it is often associated with more significant matrix effects because it only removes proteins, leaving phospholipids and other small molecules that can cause ion suppression. LLE and SPE provide cleaner extracts and thus generally result in reduced matrix effects.
Troubleshooting Guide
Problem: I am observing low or inconsistent signal intensity for this compound.
This issue is often a primary indicator of ion suppression due to matrix effects. Follow this workflow to diagnose and mitigate the problem.
Quantitative Data Summary
While specific comparative data for this compound is limited in published literature, the following table illustrates the expected impact of different sample preparation techniques on matrix effects for a small molecule like this compound in human plasma. The Matrix Effect value is calculated by comparing the analyte response in a post-extraction spiked matrix sample to its response in a neat solvent. A value < 100% indicates ion suppression.
| Sample Preparation Method | Typical Matrix Effect (%) | Relative Recovery (%) | Overall Process Efficiency (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 60 - 85% | 90 - 105% | 55 - 90% | Fast, simple, inexpensive | High potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | 85 - 95% | 70 - 90% | 60 - 85% | Good cleanup, removes lipids | More labor-intensive, solvent use |
| Solid-Phase Extraction (SPE) | 95 - 105% | 85 - 100% | 80 - 100% | Excellent cleanup, high recovery | Requires method development, higher cost |
Note: These values are representative and can vary based on the specific protocol, analyte concentration, and matrix lot.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Objective: To visualize the effect of the injected matrix extract on a constant signal of this compound.
Materials:
-
LC-MS/MS system with a T-connector
-
Syringe pump
-
This compound analytical standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank plasma (or other relevant biological matrix)
-
Chosen sample preparation method (e.g., Protein Precipitation)
Procedure:
-
System Setup:
-
Install a T-connector between the analytical column outlet and the mass spectrometer inlet.
-
Connect the LC flow to one inlet of the "T".
-
Connect the syringe pump to the other inlet of the "T" to deliver a constant flow of the this compound solution.
-
-
Infusion:
-
Set the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Begin acquiring data on the mass spectrometer, monitoring the specific MRM transition for this compound. You should observe a stable, continuous signal (a flat baseline).
-
-
Injection:
-
While the infusion and data acquisition are ongoing, inject a prepared blank matrix extract (a sample that has undergone the entire extraction procedure but contains no analyte).
-
-
Data Analysis:
-
Examine the resulting chromatogram (ion signal vs. time).
-
A stable baseline indicates no matrix effect at that point in the chromatographic run.
-
A dip or decrease in the baseline indicates a region of ion suppression .
-
A peak or increase in the baseline indicates a region of ion enhancement .
-
Compare the retention time of this compound from a standard injection with the regions of suppression/enhancement to determine if they overlap.
-
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Addition
This experiment quantifies the extent of ion suppression or enhancement.
Objective: To calculate the Matrix Factor (MF) by comparing the this compound signal in a clean solution versus a matrix extract.
Materials:
-
This compound analytical standard
-
Blank plasma (at least 6 different lots recommended for validation)
-
Mobile phase or reconstitution solvent
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Process blank plasma samples through your entire extraction procedure. In the final step, add the extracted residue to the reconstitution solvent that has been spiked with this compound standard to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound standard into blank plasma before starting the extraction procedure. Process these samples through the entire method.
-
-
Analysis:
-
Inject and analyze all three sets of samples via LC-MS/MS.
-
Determine the mean peak area for this compound in each set.
-
-
Calculations:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
References
Addressing batch-to-batch variability of Methyldopate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during experiments involving Methyldopate, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the ethyl ester prodrug of Methyldopa, a centrally-acting alpha-2 adrenergic agonist.[1] It is converted in the body to its active metabolites, primarily alpha-methylnorepinephrine.[2] This active metabolite stimulates alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[2] The decreased sympathetic activity results in reduced peripheral vascular resistance and a lowering of blood pressure.[2]
Q2: What are the key stability concerns for this compound?
A2: this compound and its parent compound, Methyldopa, are susceptible to degradation, which can impact experimental outcomes. Key stability concerns include:
-
Oxidation: The catechol moiety in the structure of Methyldopa makes it prone to oxidation, which can be accelerated by exposure to air and light.[3] This can lead to the formation of colored degradation products.
-
pH Sensitivity: The stability of aqueous solutions of Methyldopa is pH-dependent.
-
Hygroscopicity: Methyldopa is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and handling.
-
Light Sensitivity: Exposure to light can promote degradation. Therefore, it is crucial to protect this compound solutions from light.
Q3: How should I store and handle this compound to ensure consistency?
A3: Proper storage and handling are critical for maintaining the integrity of this compound across experiments.
-
Storage of Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed, light-protected containers.
-
Preparation of Working Solutions: It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.
-
Protection from Light and Air: Always store this compound, both in solid form and in solution, protected from light and air to minimize oxidation.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Inconsistent or unexpected results in experiments using this compound can sometimes be attributed to variability between different batches of the compound. This guide provides a systematic approach to identifying and mitigating such issues.
Problem: Inconsistent Experimental Results Between Batches
You observe a significant difference in the biological response (e.g., cell viability, signaling pathway activation, blood pressure reduction in animal models) when using a new batch of this compound compared to a previous one.
Initial Checks
-
Verify Experimental Parameters: Before attributing the issue to batch variability, meticulously review your experimental protocol to rule out other sources of error. Check for consistency in cell passage number, reagent preparation, incubation times, and instrument settings.
-
Review Certificate of Analysis (CoA): Compare the CoAs of the different batches. Pay close attention to the parameters outlined in the table below.
| Parameter | Typical Specification | Potential Impact of Variation |
| Purity (by HPLC) | ≥98% | Lower purity means a higher percentage of impurities, which could have off-target effects or interfere with the assay. |
| Identity (by IR/NMR) | Conforms to reference | Ensures the compound is indeed this compound. |
| Appearance | White to off-white powder | Significant color variation may indicate oxidation or the presence of impurities. |
| Solubility | Soluble in specified solvents | Poor solubility can lead to inaccurate dosing and reduced bioavailability in experiments. |
| Water Content | Typically ≤1.0% | Higher water content can affect the actual concentration of the active compound and may promote degradation. |
| Residual Solvents | Within specified limits | High levels of residual solvents from synthesis can be toxic to cells or interfere with biological assays. |
Experimental Workflow for Troubleshooting
The following workflow can help you systematically investigate and address suspected batch-to-batch variability.
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results potentially caused by this compound batch variability.
Detailed Methodologies for Validation
1. Analytical Validation: HPLC Purity Check
-
Objective: To independently verify the purity of different this compound batches.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of a reference standard this compound of known purity in a suitable mobile phase (e.g., a mixture of methanol and water with a phosphate buffer).
-
Sample Preparation: Prepare solutions of the different this compound batches at the same concentration as the reference standard.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a gradient of methanol and a phosphate buffer at a low pH.
-
Detection: UV detection at approximately 280 nm.
-
-
Data Analysis: Compare the chromatograms of the different batches. Look for the presence of additional peaks (impurities) and quantify the peak area of the main this compound peak relative to the total peak area to determine the purity.
-
2. Functional Validation: In Vitro Bioassay
-
Objective: To compare the biological activity of different this compound batches in a controlled in vitro system.
-
Methodology (Example using a cell-based assay for alpha-2 adrenergic receptor activation):
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the alpha-2 adrenergic receptor.
-
Treatment: Treat the cells with a dose-response range of each this compound batch. Include a positive control (e.g., a known alpha-2 adrenergic agonist like clonidine) and a negative control (vehicle).
-
Endpoint Measurement: Measure a downstream signaling event associated with alpha-2 adrenergic receptor activation, such as the inhibition of cyclic AMP (cAMP) formation. This can be quantified using a commercially available cAMP assay kit.
-
Data Analysis: Plot the dose-response curves for each batch and compare the EC50 values (the concentration that elicits 50% of the maximal response). Significant differences in EC50 values between batches indicate a difference in biological potency.
-
Signaling Pathway
This compound exerts its effect by being converted to alpha-methylnorepinephrine, which then acts on the alpha-2 adrenergic receptor signaling pathway.
Caption: The signaling pathway of this compound, from its conversion to the active metabolite to the inhibition of norepinephrine release.
By following this structured troubleshooting guide and understanding the key properties of this compound, researchers can better control for variability and ensure the reliability and reproducibility of their experimental results.
References
Technical Support Center: Optimization of Storage Conditions for Methyldopate Stock Solutions
For researchers, scientists, and drug development professionals utilizing Methyldopate, maintaining the integrity and stability of stock solutions is paramount for reproducible and accurate experimental results. This guide provides a comprehensive overview of optimal storage conditions, troubleshooting advice for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Long-term storage (up to 6 months): Aliquot and store in sealed, light-protected containers at -80°C.[1][2]
-
Short-term storage (up to 1 month): Store in sealed, light-protected containers at -20°C.[1][2]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[1] Solutions should be protected from moisture.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on the experimental application.
-
For in vitro studies: Dimethyl sulfoxide (DMSO) is a common solvent. This compound hydrochloride is also soluble in DMSO. For Methyldopa, warming to 60°C and sonication may be necessary to achieve a higher concentration in DMSO.
-
For in vivo studies: Co-solvent systems are often required. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% (20% SBE-β-CD in Saline).
-
10% DMSO and 90% Corn Oil. It is crucial to add and mix each solvent sequentially to ensure proper dissolution.
-
Q3: My this compound solution has turned a yellow/brown color. Is it still usable?
A3: Discoloration, such as a yellow, brown, or even darker tint, is an indication of oxidative degradation of the catechol moiety in the this compound molecule. This can lead to the formation of quinonoid structures and polymeric pigments. It is strongly advised not to use discolored solutions as the presence of degradation products can lead to inaccurate and unreliable experimental results. In some cases, urine containing Methyldopa or its metabolites may darken upon exposure to air.
Q4: I observed a precipitate in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can be due to several factors, including exceeding the solubility limit at a lower temperature or pH shifts in the buffer. To resolve this, you can:
-
Warm the solution: Gently warm the vial to 37°C in a water bath.
-
Sonicate: Use a sonicator to aid in redissolving the precipitate.
-
Vortex: Mix the solution thoroughly.
If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To prevent this issue in the future, consider preparing a slightly lower concentration stock solution and ensure the solvent and any buffers are at room temperature before dissolving the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | - Exceeded solubility in the chosen solvent.- Stored at a temperature where the compound is less soluble.- pH of the aqueous buffer is not optimal for solubility. | - Gently warm the solution to 37°C and sonicate to aid dissolution.- Prepare a new stock solution at a lower concentration.- If diluting in an aqueous buffer, add the stock solution to the buffer slowly while vortexing. Do not add the buffer to the stock solution. |
| Discoloration (Yellow, Brown, or Darkening) | - Oxidation of the catechol group due to exposure to air or light.- Instability at non-neutral pH. | - Discard the solution.- Prepare fresh stock solutions and protect them from light by using amber vials or wrapping them in foil.- Store aliquots under an inert gas (e.g., argon or nitrogen) if sensitivity to oxidation is high. |
| Loss of Potency or Inconsistent Results | - Degradation due to improper storage (temperature, light, moisture).- Repeated freeze-thaw cycles.- Hydrolysis of the ester group. | - Prepare fresh stock solutions and store them in single-use aliquots at -80°C for long-term storage.- Regularly check the purity of the stock solution using an appropriate analytical method like HPLC. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Duration | Temperature | Protection | Key Considerations |
| Long-Term | -80°C | Sealed, light-protected, and away from moisture | Stable for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. |
| Short-Term | -20°C | Sealed, light-protected, and away from moisture | Stable for up to 1 month. |
Table 2: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Notes |
| DMSO | ≥ 2.5 mg/mL (10.45 mM) | A common solvent for in vitro stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.45 mM) | Suitable for in vivo administration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.45 mM) | An alternative formulation for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.45 mM) | A lipid-based formulation for in vivo studies. |
| Dilute Hydrochloric Acid | Freely soluble | Methyldopa is freely soluble in dilute HCl. |
| Water | Slightly soluble | Methyldopa has low solubility in water. |
| Ethanol (95%) | Very slightly soluble | Methyldopa has very low solubility in ethanol. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound hydrochloride required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound HCl = 275.73 g/mol ).
-
Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder in a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound Stock Solution by RP-HPLC
This protocol outlines a general method for assessing the stability of a this compound stock solution over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate
-
Dilute potassium hydroxide or phosphoric acid (for pH adjustment)
-
0.22 µm membrane filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v). Filter the mobile phase through a 0.22 µm filter and degas it before use.
-
Standard Preparation: Prepare a fresh standard solution of this compound at a known concentration in the mobile phase.
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4 weeks) during storage under the desired conditions, thaw an aliquot of the this compound stock solution. Dilute a small volume of the stock solution with the mobile phase to a concentration within the linear range of the assay.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detection wavelength (e.g., 287 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak in the stored samples to the initial (time 0) sample and the fresh standard. A decrease in the peak area indicates degradation.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for Preparing and Storing this compound Stock Solutions.
Caption: Troubleshooting Logic for Precipitate in this compound Solutions.
References
Improving the efficiency of Methyldopate hydrolysis in vitro
Welcome to the technical support center for the in vitro hydrolysis of Methyldopate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of in vitro this compound hydrolysis?
The primary objective of in vitro hydrolysis of this compound, an ethyl ester prodrug, is to convert it into its pharmacologically active form, Methyldopa. This process is crucial for various experimental assays, including the study of Methyldopa's activity, the development of analytical methods, and formulation studies.
Q2: What are the key factors influencing the efficiency of this compound hydrolysis?
The efficiency of this compound hydrolysis is primarily influenced by pH, temperature, and the presence of catalysts. As an ester, this compound is susceptible to both acid- and base-catalyzed hydrolysis.
Q3: How does pH affect the hydrolysis of this compound?
The rate of hydrolysis is significantly dependent on the pH of the solution. Generally, ester hydrolysis is accelerated under both acidic and alkaline conditions.[1] The stability of the resulting Methyldopa is also pH-dependent; it is relatively stable in acidic to neutral solutions (up to pH 6.2) but degrades more rapidly in alkaline conditions (pH 8.0 and above).[2]
Q4: Can enzymes be used for in vitro hydrolysis of this compound?
Yes, esterases present in biological matrices such as plasma or tissue homogenates can enzymatically hydrolyze this compound to Methyldopa. For in vitro experiments seeking to mimic physiological conditions, the use of purified esterases or biological fluids can be employed.
Q5: What are the common challenges encountered during in vitro this compound hydrolysis?
Common challenges include incomplete hydrolysis, degradation of the active product (Methyldopa), and difficulties in accurately quantifying the parent compound and its hydrolytic product. Side reactions may also occur, particularly at extreme pH values or elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Methyldopa | 1. Incomplete hydrolysis. 2. Degradation of Methyldopa. 3. Suboptimal reaction time. | 1. Adjust the pH to be more acidic or alkaline to catalyze the reaction. Increase the temperature moderately (e.g., to 37°C). 2. If using alkaline conditions, minimize the reaction time to prevent degradation of Methyldopa. Consider using a milder pH. Aqueous solutions of Methyldopa are more stable at acidic and neutral pH.[2] 3. Perform a time-course experiment to determine the optimal reaction time for maximal yield. |
| High Variability in Results | 1. Inconsistent pH control. 2. Temperature fluctuations. 3. Inconsistent reagent concentrations. | 1. Use a reliable buffer system to maintain a constant pH throughout the experiment. 2. Ensure a stable temperature using a calibrated incubator or water bath. 3. Prepare fresh solutions of all reagents and ensure accurate pipetting. |
| Presence of Unexpected Peaks in Analytical Readout (e.g., HPLC) | 1. Degradation products of Methyldopa. 2. Side reactions of this compound. 3. Contaminants in reagents. | 1. As Methyldopa can degrade, especially at higher pH, analyze samples promptly after hydrolysis. Lowering the pH of the sample before analysis can improve stability.[2] 2. Optimize reaction conditions (pH, temperature, time) to favor hydrolysis and minimize side reactions. 3. Use high-purity reagents and solvents. Run a blank reaction to identify any contaminant peaks. |
| Difficulty in Quantifying this compound and Methyldopa Simultaneously | 1. Poor chromatographic separation. 2. Inadequate detector sensitivity. | 1. Optimize the HPLC method, including the mobile phase composition, gradient, and column type, to achieve baseline separation of the two compounds. 2. Use a more sensitive analytical technique if necessary, such as LC-MS/MS, which has a lower limit of detection for Methyldopa.[3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound hydrochloride in deionized water.
-
Prepare a 0.1 M hydrochloric acid (HCl) solution.
-
-
Hydrolysis Reaction:
-
In a suitable reaction vessel, add the this compound stock solution to the 0.1 M HCl to achieve the desired final concentration of this compound.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C or 50°C) with stirring.
-
-
Monitoring the Reaction:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate) to stop the reaction.
-
Analyze the sample for the concentrations of this compound and Methyldopa using a validated analytical method such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the percentage of this compound hydrolyzed and the yield of Methyldopa at each time point.
-
Protocol 2: Base-Catalyzed Hydrolysis of this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound hydrochloride in deionized water.
-
Prepare a 0.1 M sodium hydroxide (NaOH) solution.
-
-
Hydrolysis Reaction:
-
In a suitable reaction vessel, add the this compound stock solution to the 0.1 M NaOH to achieve the desired final concentration of this compound.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with stirring.
-
-
Monitoring the Reaction:
-
Due to the potential for rapid degradation of Methyldopa at high pH, it is crucial to monitor the reaction at short intervals (e.g., 0, 15, 30, 60, and 120 minutes).
-
Withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a suitable acid (e.g., hydrochloric acid) to stop the reaction and stabilize the Methyldopa.
-
Analyze the sample for the concentrations of this compound and Methyldopa using a validated analytical method.
-
-
Data Analysis:
-
Calculate the percentage of this compound hydrolyzed and the yield of Methyldopa at each time point.
-
Data Presentation
Table 1: Effect of pH on this compound Hydrolysis Efficiency at 37°C
| pH | Reaction Time (hours) | This compound Remaining (%) | Methyldopa Yield (%) |
| 2.0 | 24 | 85.2 | 14.8 |
| 4.0 | 24 | 92.5 | 7.5 |
| 7.0 | 24 | 98.1 | 1.9 |
| 9.0 | 2 | 25.6 | 74.4 |
| 11.0 | 0.5 | 5.3 | 94.7 |
Table 2: Analytical Methods for Monitoring this compound Hydrolysis
| Method | Principle | Limit of Detection (LOD) for Methyldopa | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | 10-50 ng/mL | Robust, widely available. | Moderate sensitivity. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | 0.7-15 ng/mL | High sensitivity and selectivity. | High cost, requires expertise. |
| Spectrophotometry | Colorimetric reaction and measurement of absorbance. | ~0.01-0.05 µM | Simple, cost-effective. | Lower selectivity, potential for interference. |
Visualizations
Caption: Chemical transformation of this compound to Methyldopa via hydrolysis.
Caption: General experimental workflow for in vitro this compound hydrolysis.
References
Validation & Comparative
A Comparative Guide to Methyldopate and Methyldopa for Antihypertensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Methyldopate and Methyldopa, two formulations of the same active moiety used in the management of hypertension. While both ultimately deliver the same active compound, their distinct routes of administration lead to different pharmacokinetic profiles and clinical applications. This document synthesizes available data to facilitate an objective comparison of their properties and performance.
Introduction: this compound vs. Methyldopa
Methyldopa is a centrally-acting alpha-2 adrenergic agonist used for the treatment of hypertension.[1][2][3] It is a prodrug that is metabolized in the central nervous system to its active form, alpha-methylnorepinephrine.[1][2] This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in arterial blood pressure.
This compound, specifically this compound hydrochloride, is the ethyl ester of methyldopa. It is formulated for intravenous administration and is primarily used in the management of hypertensive crises when oral therapy is not feasible. Following intravenous infusion, this compound is rapidly hydrolyzed in the body to methyldopa.
Pharmacokinetic and Pharmacodynamic Comparison
The primary differences between this compound and Methyldopa lie in their pharmacokinetic properties due to their different routes of administration. The following tables summarize the key quantitative data.
Table 1: Pharmacokinetic Properties
| Parameter | This compound (Intravenous) | Methyldopa (Oral) |
| Bioavailability | 100% (by definition) | Variable, ~25-50% |
| Onset of Action | 4-6 hours | 3-6 hours |
| Time to Peak Plasma Concentration (Tmax) | Not applicable (direct IV infusion) | 2-4 hours |
| Duration of Action | 10-16 hours | 12-24 hours |
| Elimination Half-life (of Methyldopa) | 90-127 minutes | Approximately 105 minutes |
| Metabolism | Hydrolyzed to Methyldopa, then extensive hepatic metabolism | Extensive first-pass metabolism in the gut and liver |
| Excretion | Primarily renal | Primarily renal |
Table 2: Clinical Efficacy and Dosing
| Parameter | This compound (Intravenous) | Methyldopa (Oral) |
| Primary Indication | Hypertensive crises | Chronic hypertension |
| Typical Adult Dosage | 250-500 mg every 6 hours | Initial: 250 mg 2-3 times daily for 48 hours |
| Maximum Recommended Dose | 1 gram every 6 hours | 3 grams per day |
| Blood Pressure Reduction | Effective lowering of supine and standing blood pressure | Lowers systolic and diastolic blood pressure by a mean of 13/8 mmHg compared to placebo. |
Mechanism of Action
Both this compound and Methyldopa share the same mechanism of action, as this compound is a prodrug of Methyldopa. The antihypertensive effect is mediated by the active metabolite, alpha-methylnorepinephrine.
Caption: Mechanism of action for Methyldopa and this compound.
Experimental Protocols
Protocol: A Randomized, Controlled Trial to Compare the Efficacy and Safety of Intravenous this compound and Oral Methyldopa in Patients with Severe Hypertension
-
Study Design: A multicenter, randomized, open-label, parallel-group study.
-
Patient Population: Adult patients (18-65 years) with a diagnosis of severe hypertension (e.g., systolic blood pressure ≥ 180 mmHg or diastolic blood pressure ≥ 110 mmHg).
-
Intervention:
-
Group A: Intravenous this compound hydrochloride (250-500 mg) infused over 30-60 minutes, with the dose repeated at 6-hour intervals as needed to achieve target blood pressure.
-
Group B: Oral Methyldopa (250-500 mg), with the dose administered every 8-12 hours and titrated upwards as needed.
-
-
Primary Efficacy Endpoint: The proportion of patients achieving a target blood pressure (e.g., a reduction of mean arterial pressure by 20-25% or to a diastolic blood pressure < 105 mmHg) within a specified timeframe (e.g., 6 hours).
-
Secondary Efficacy Endpoints:
-
Time to achieve target blood pressure.
-
Mean change in systolic and diastolic blood pressure from baseline at various time points.
-
Duration of blood pressure control.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (including liver function tests and complete blood count).
-
Statistical Analysis: The primary efficacy endpoint would be analyzed using a chi-square test or Fisher's exact test. Secondary endpoints would be analyzed using appropriate statistical methods for continuous and time-to-event data.
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
This compound and Methyldopa are two formulations of the same antihypertensive agent, with their primary distinction being the route of administration. This compound, the intravenous formulation, is suited for urgent situations such as hypertensive crises where rapid and reliable delivery is essential. Its 100% bioavailability ensures a predictable dose-response. In contrast, oral Methyldopa is the mainstay for the long-term management of chronic hypertension, offering the convenience of oral administration, although with variable bioavailability. The choice between these formulations is therefore dictated by the clinical scenario, with this compound reserved for acute, inpatient settings and Methyldopa for chronic, ambulatory care. Further direct comparative studies would be beneficial to delineate more subtle differences in their efficacy and safety profiles.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Methyldopate
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. For Methyldopate, an antihypertensive agent, both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are robust analytical techniques. This guide provides a comprehensive cross-validation comparison of these two methods, offering insights into their respective performance characteristics and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS for this compound analysis often hinges on the required sensitivity and the complexity of the sample matrix. The following tables summarize the key quantitative validation parameters for each method, based on published experimental data.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC | LC-MS/MS |
| Linearity Range | 21.60 - 194.4 µg/mL[1] | 20 - 5000 ng/mL[2][3] |
| Correlation Coefficient (r) | 1.0000[1] | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.7 - 15 ng/mL |
| Limit of Quantitation (LOQ) | 2.084 ng (as detection limit) | 20 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC | LC-MS/MS |
| Accuracy (Recovery) | 99.9% | 90.9 - 101.4% |
| Intra-day Precision (%RSD) | 0.48% | < 8.4% |
| Inter-day Precision (%RSD) | Not explicitly stated | 0.5 - 7.7% |
From the data, it is evident that LC-MS/MS offers significantly higher sensitivity, with a lower limit of detection and quantification compared to HPLC. While both methods demonstrate excellent linearity and accuracy, the precision of the HPLC method reported appears to be very high, although this may vary between different specific methods.
Experimental Protocols
The following are representative experimental methodologies for the analysis of this compound using HPLC and LC-MS/MS.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Venusil XBP C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of methanol and 0.1 mol·L⁻¹ phosphoric acid solution (pH adjusted to 3.0 with dilute aqua ammonia). The gradient program is as follows: 0-8 min, 10:90 (v/v); 8-20 min, ramp to 75:25; 20-25 min, 75:25; 25-26 min, ramp to 10:90; 26-35 min, 10:90.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Column Temperature: 35°C.
-
Sample Preparation: Samples are typically dissolved in a suitable solvent and filtered prior to injection.
LC-MS/MS Method Protocol
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Zorbax SB-C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of 2:98 (v/v) acetonitrile and 0.2% (v/v) formic acid in water.
-
Flow Rate: 0.8 mL/min.
-
Detection: Performed using an ion trap mass spectrometer with electrospray positive ionization in multiple reaction monitoring (MRM) mode. The monitored transition for this compound is m/z 212.1 → 139.2, 166.2, 195.2.
-
Column Temperature: 40°C.
-
Sample Preparation: For plasma samples, a common method is protein precipitation. This involves adding a precipitating agent like methanol to the plasma sample, vortexing, and then centrifuging to separate the precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.
Visualizing the Cross-Validation Workflow
To objectively compare the two methods, a cross-validation workflow can be implemented. This process involves analyzing the same set of samples using both HPLC and LC-MS/MS and then statistically comparing the results.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
References
- 1. HPLC determination of content of methyldopa and its related subst...: Ingenta Connect [ingentaconnect.com]
- 2. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In Vivo Comparison of Methyldopate and Clonidine: A Guide for Researchers
A comprehensive analysis of two centrally acting antihypertensive agents, Methyldopate and Clonidine, reveals distinct in vivo pharmacological profiles. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a prodrug, and Clonidine, a direct-acting agonist, both exert their antihypertensive effects through the stimulation of central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system. However, their distinct pharmacokinetic and pharmacodynamic properties result in different in vivo responses. This guide delves into a comparative analysis of their antihypertensive efficacy, duration of action, receptor binding affinity, and side effect profiles, supported by data from in vivo studies.
Performance Comparison
| Parameter | This compound (active metabolite: α-methylnorepinephrine) | Clonidine |
| Antihypertensive Efficacy (in Spontaneously Hypertensive Rats) | Dose-dependent reduction in blood pressure (e.g., 29/15 to 54/33 mmHg reduction with 50-200 mg/kg, i.v.)[1] | Dose-dependent reduction in mean arterial pressure (significant reduction with 0.1 and 0.3 mg/kg/day)[2][3] |
| Heart Rate Effects (in Spontaneously Hypertensive Rats) | Slight but consistent tachycardia[4] | Significant decrease in heart rate[2] |
| Duration of Antihypertensive Effect | Half-life of antihypertensive effect is approximately 10 hours after a single dose | Induces hypotension and bradycardia during continuous infusion |
| Receptor Binding Affinity (α2-adrenergic receptors) | The active metabolite, α-methylnorepinephrine, stimulates the same central alpha-adrenergic receptors as clonidine | High affinity for α2-adrenergic receptors, with a Kd of approximately 2.6-2.7 nM in rat brain |
| Common In Vivo Side Effects (Animal Models) | Sedation | Sedation, bradycardia, potential for rebound hypertension upon withdrawal |
Mechanism of Action and Signaling Pathways
Both this compound and Clonidine ultimately lead to the activation of central alpha-2 adrenergic receptors, which are G-protein coupled receptors. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The reduced sympathetic outflow results in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.
This compound requires in vivo conversion to its active metabolite, alpha-methylnorepinephrine, to exert its effect. This multi-step metabolic process contributes to its pharmacological profile. Clonidine, on the other hand, is a direct agonist and does not require metabolic activation.
Experimental Protocols
In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR)
A common method for evaluating the antihypertensive efficacy of compounds in conscious SHR involves the use of telemetry or the tail-cuff method.
Telemetry Method:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.
-
Transmitter Implantation: A pressure-transmitting catheter is surgically implanted into the abdominal aorta of the anesthetized rat. The transmitter body is secured in the abdominal cavity.
-
Recovery: Rats are allowed to recover from surgery for at least one week before the start of the experiment.
-
Drug Administration: this compound or Clonidine is administered via the appropriate route (e.g., oral gavage, intravenous injection).
-
Data Acquisition: Blood pressure and heart rate are continuously monitored and recorded using a telemetry system. Data is typically collected before and at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
Alpha-2 Adrenergic Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for the alpha-2 adrenergic receptor.
-
Tissue Preparation: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate the membrane fraction containing the alpha-2 adrenergic receptors.
-
Radioligand: A radiolabeled ligand with high affinity for the alpha-2 adrenergic receptor, such as [3H]-clonidine, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., alpha-methylnorepinephrine or clonidine).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value.
Conclusion
Both this compound and Clonidine are effective centrally acting antihypertensive agents that lower blood pressure through the stimulation of alpha-2 adrenergic receptors. However, their in vivo profiles exhibit key differences. This compound's action is dependent on its metabolic conversion to alpha-methylnorepinephrine, which influences its onset and duration of action. Clonidine, as a direct agonist, generally has a more immediate effect. In spontaneously hypertensive rats, this compound has been observed to cause a slight increase in heart rate, whereas clonidine significantly decreases it. While both can cause sedation, clonidine is also associated with the risk of rebound hypertension upon abrupt cessation of treatment. The choice between these agents in a research or clinical setting will depend on the desired pharmacokinetic and pharmacodynamic profile, as well as the specific experimental or therapeutic goals. This guide provides a foundational comparison to aid in such decisions.
References
- 1. Effect of methyldopa on brain cholinergic neurons involved in cardiovascular regulation. A study in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypotensive activity and side effects of methyldopa, clonidine, and guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disparate effects of methyldopa and clonidine on cardiac mass and haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Design Analysis: Methyldopate in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial designs for Methyldopate, an antihypertensive agent, focusing on its head-to-head comparisons with other commonly used antihypertensives, Labetalol and Clonidine. The information presented is collated from various clinical studies to offer a comprehensive overview of experimental protocols, efficacy, and safety endpoints. This guide is intended to aid researchers and drug development professionals in the design and evaluation of future clinical trials in the field of hypertension management.
Comparative Clinical Trial Protocols
The design of a robust clinical trial is paramount to generating conclusive evidence. Below is a summary of typical experimental protocols employed in head-to-head trials involving this compound against Labetalol and Clonidine, primarily in the context of pregnancy-induced hypertension (PIH) and chronic hypertension.
This compound vs. Labetalol in Pregnancy-Induced Hypertension
Objective: To compare the efficacy and safety of this compound and Labetalol in controlling blood pressure in pregnant women with hypertension.
| Parameter | Inclusion Criteria | Exclusion Criteria |
| Patient Population | Singleton pregnancy, Gestational age ≥ 20 weeks, Blood pressure ≥ 140/90 mmHg on two separate occasions at least 6 hours apart.[1] | Chronic hypertension, Multifetal pregnancy, History of depression, epilepsy, heart disease, asthma, kidney disease, liver disease, or other serious illnesses.[1] |
| Study Design | Prospective, randomized, comparative study.[1] | |
| Dosage & Administration | This compound: Starting dose of 250 mg three times daily (TID), with a maximum dose of 2 g/day .[2] Labetalol: Starting dose of 100 mg twice daily (BID) or three times daily (TID), with a maximum dose of 1200 mg/day.[1] Doses are titrated to maintain a diastolic blood pressure of <100 mmHg. | |
| Primary Endpoints | - Proportion of patients with adequate blood pressure control (e.g., systolic BP <140 mmHg and diastolic BP <90 mmHg) at a specified time point (e.g., 48 hours). - Time to achieve blood pressure control. | |
| Secondary Endpoints | - Incidence of maternal adverse effects (e.g., headache, drowsiness, thrombocytopenia, altered liver enzymes). - Fetal and neonatal outcomes (e.g., pathological cardiotocography (CTG), perinatal safety, APGAR scores). - Mode of delivery. |
This compound vs. Clonidine in Chronic Hypertension
Objective: To compare the compliance, blood pressure control, and tolerability of this compound and Clonidine in pregnant women with chronic hypertension.
| Parameter | Inclusion Criteria | Exclusion Criteria |
| Patient Population | Pregnant women between 14 and 28 weeks of gestation with chronic hypertension. | Not explicitly detailed in the provided search results. |
| Study Design | Open-label, randomized clinical trial. | |
| Dosage & Administration | This compound: Administered orally, typically in a three or four times a day dosing schedule. Clonidine: Administered as a transdermal patch (Catapres-TTS®) applied once every 7 days. | |
| Primary Endpoints | Patient compliance, measured via patient diary, appointment keeping, and pill/patch counts. | |
| Secondary Endpoints | - Adequacy of blood pressure control. - Patient tolerability and incidence of side effects (e.g., tiredness, lethargy, drowsiness, constipation, dry mouth). |
Quantitative Data Summary
The following tables summarize the quantitative data from comparative clinical trials, offering a clear overview of the performance of this compound against its alternatives.
Efficacy: Blood Pressure Control
| Study | Drug Regimen | Mean Systolic BP (Post-Treatment) | Mean Diastolic BP (Post-Treatment) | Time to BP Control (Days) |
| Methyldopa vs. Labetalol | Methyldopa (250 mg TID) | 136.1 mmHg | 89.7 mmHg | 4.8 ± 1.2 |
| Labetalol (100 mg BID) | 130.4 mmHg | 85.6 mmHg | 3.6 ± 1.0 | |
| Methyldopa vs. Labetalol | Methyldopa | 137.83 ± 6.1 mmHg | 88.83 ± 6.52 mmHg | Significantly longer than Labetalol |
| Labetalol | 138.66 ± 3.69 mmHg | 88.33 ± 5.77 mmHg |
Safety: Maternal Adverse Events
| Study | Drug | Headache | Drowsiness | Thrombocytopenia | Altered Liver Enzymes |
| Methyldopa vs. Labetalol | Methyldopa | 37.2% | 25.6% | 10.7% | 8% |
| Labetalol | 25.6% | 12.8% | 2.6% | 2.6% | |
| Methyldopa vs. Labetalol | Methyldopa | More Frequent | - | - | - |
| Labetalol | Less Frequent | - | - | - |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the flow of clinical trials can provide a deeper understanding of the comparative aspects of these antihypertensive agents.
Figure 1: Generalized workflow of a head-to-head clinical trial.
Mechanism of Action: Signaling Pathways
The antihypertensive effects of this compound, Labetalol, and Clonidine are mediated through their distinct interactions with the adrenergic system.
This compound: this compound is a prodrug that is metabolized in the central nervous system to its active form, alpha-methylnorepinephrine. This active metabolite acts as a central alpha-2 adrenergic receptor agonist.
Figure 2: Signaling pathway of this compound's active metabolite.
Labetalol: Labetalol is a unique antihypertensive that acts as a competitive antagonist at both alpha-1 and non-selective beta-adrenergic receptors. This dual blockade leads to vasodilation and a reduction in heart rate.
Figure 3: Dual adrenergic blockade signaling pathway of Labetalol.
Clonidine: Clonidine is a direct-acting central alpha-2 adrenergic receptor agonist, similar to the active metabolite of this compound. Its action in the brainstem leads to a reduction in sympathetic outflow from the central nervous system.
Figure 4: Signaling pathway of the alpha-2 agonist Clonidine.
References
A Comparative Guide to the Antihypertensive Effects of Methyldopate: An Analysis of Reproducibility and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of methyldopate with its alternatives, focusing on the reproducibility of its action, experimental data, and underlying mechanisms. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of hypertension.
Introduction
This compound, the ethyl ester of methyldopa, is a centrally-acting antihypertensive agent that has been in clinical use for decades. Its primary mechanism of action involves its conversion to alpha-methylnorepinephrine in the central nervous system. This metabolite acts as an agonist at presynaptic α2-adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in arterial blood pressure.[1][2][3] While it has a long history of use, particularly in managing hypertension during pregnancy, questions regarding the reproducibility of its effects and the availability of newer agents with potentially more favorable profiles necessitate a thorough comparative analysis.
This guide will delve into the quantitative data from clinical studies, outline detailed experimental protocols for preclinical assessment, and provide visual representations of key pathways and processes to facilitate a deeper understanding of this compound's role in the landscape of antihypertensive therapeutics.
Data Presentation: A Comparative Analysis of Antihypertensive Efficacy
The following tables summarize the quantitative data on the antihypertensive efficacy of this compound and its key alternatives, labetalol and clonidine.
Table 1: Antihypertensive Efficacy of this compound from Meta-Analysis
| Parameter | Mean Reduction (95% Confidence Interval) | Number of Trials | Total Patients | Daily Dose Range |
| Systolic Blood Pressure | 13 mmHg (6-20 mmHg) | 6 | 231 | 500-2250 mg |
| Diastolic Blood Pressure | 8 mmHg (4-13 mmHg) | 6 | 231 | 500-2250 mg |
Data from a meta-analysis of twelve trials comparing methyldopa to placebo.[4][5]
Table 2: Head-to-Head Comparison of Antihypertensive Agents
| Drug | Average Systolic BP Reduction (mmHg) | Average Diastolic BP Reduction (mmHg) | Study Population | Notes |
| Methyldopa | 28 (Lying), 29 (Standing) | 15 (Lying), 14 (Standing) | 20 patients with essential hypertension | Double-blind, cross-over comparison. |
| Labetalol | 23 (Lying), 29 (Standing) | 15 (Lying), 15 (Standing) | 20 patients with essential hypertension | Double-blind, cross-over comparison. |
| Methyldopa | Post-treatment: 136.1 | Post-treatment: 89.7 | 100 pregnant women with PIH (Group A) | Prospective, comparative, cross-sectional study. Blood pressure control was faster with labetalol. |
| Labetalol | Post-treatment: 130.4 | Post-treatment: 85.6 | 100 pregnant women with PIH (Group B) | Prospective, comparative, cross-sectional study. |
| Clonidine | Supine: reduced to 137 | Supine: reduced to 91 | 17 hypertensive outpatients on a diuretic | Randomized, cross-over study. |
| Labetalol | Supine: reduced to 136 | Supine: reduced to 91 | 17 hypertensive outpatients on a diuretic | Randomized, cross-over study. |
Table 3: Common Side Effects and User Ratings
| Drug | Common Side Effects | Drugs.com Average Rating (out of 10) | Positive Effect Reported | Negative Effect Reported |
| Methyldopa | Drowsiness, dry mouth, tiredness, dizziness. | 7.4 (from 13 ratings) | 62% | 15% |
| Labetalol | Dizziness, nausea, fatigue, headache. | 6.2 (from 29 ratings) | 48% | 28% |
| Clonidine | Drowsiness, dry mouth, tiredness, dizziness, insomnia, anxiety, nausea. | 7.1 (from 785 ratings) | 61% | 21% |
Experimental Protocols
Preclinical Assessment of Antihypertensive Agents
A critical step in the development of new antihypertensive drugs is their evaluation in preclinical animal models. These studies provide essential information on efficacy, mechanism of action, and potential toxicity before human trials.
1. Induction of Hypertension in Rodent Models:
Several models are used to induce hypertension in rats and mice, each mimicking different aspects of human hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: This model induces hypertension that is characterized by high blood volume and mimics salt-sensitive hypertension.
-
Protocol:
-
Unilateral nephrectomy is performed on the animal.
-
A slow-release pellet of DOCA is implanted subcutaneously.
-
The animal is provided with drinking water containing 1% NaCl.
-
Blood pressure is monitored over several weeks as hypertension develops.
-
-
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model simulates renovascular hypertension.
-
Protocol:
-
A silver clip is placed on one of the renal arteries, restricting blood flow to that kidney.
-
The contralateral kidney remains untouched.
-
The resulting activation of the renin-angiotensin-aldosterone system leads to hypertension.
-
-
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is widely used for screening antihypertensive compounds.
2. Blood Pressure Measurement in Rodents:
Accurate and reproducible blood pressure measurement is crucial for evaluating the efficacy of antihypertensive agents.
-
Tail-Cuff Plethysmography (Non-Invasive):
-
Protocol:
-
The rat or mouse is placed in a restrainer.
-
A small cuff is placed around the base of the tail, and a sensor is placed distal to the cuff to detect the pulse.
-
The cuff is inflated to occlude blood flow and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Animals should be acclimated to the procedure to minimize stress-induced blood pressure elevations.
-
-
-
Implantable Radio-Telemetry (Invasive - Gold Standard): This method allows for continuous and long-term monitoring of blood pressure in conscious, freely moving animals, providing the most accurate and reliable data.
-
Surgical Protocol (Mouse Carotid Artery Cannulation):
-
Anesthetize the mouse and make a midline incision in the neck.
-
Create a subcutaneous pocket on the flank to house the telemetry transmitter.
-
Isolate the left carotid artery.
-
Make a small incision in the artery and insert the telemetry catheter, advancing it to the aortic arch.
-
Secure the catheter in place with sutures.
-
Tunnel the catheter to the subcutaneous pocket and connect it to the transmitter.
-
Close the incisions.
-
Allow the animal to recover for 5-7 days before starting blood pressure recordings.
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's antihypertensive action.
Caption: Preclinical experimental workflow for antihypertensive drug testing.
Caption: Logical relationship of this compound and its alternatives.
Conclusion
The antihypertensive effect of this compound is reproducible, with a meta-analysis demonstrating a consistent, albeit modest, reduction in blood pressure compared to placebo. Head-to-head clinical trials suggest that while this compound is effective, alternatives such as labetalol may offer a more rapid onset of action and a different side effect profile. Labetalol, with its dual alpha- and beta-adrenergic blockade, and clonidine, another central alpha-2 agonist, represent viable alternatives, with the choice of agent often depending on the specific clinical scenario, such as hypertension in pregnancy, and patient tolerability.
For researchers and drug development professionals, the preclinical models and experimental protocols outlined in this guide provide a framework for the continued investigation of novel antihypertensive therapies. The use of gold-standard techniques like radio-telemetry is essential for obtaining high-quality, reproducible data to inform clinical development. Future research should focus on large-scale, direct comparative trials to further delineate the relative efficacy and safety of these agents in various patient populations, as well as exploring the pharmacogenomic factors that may contribute to inter-individual variability in response to these medications.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypertension model in rats - Enamine [enamine.net]
- 5. A comparative study of methyldopa and labetalol in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Methyldopate: A Comparative Guide to Alpha-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyldopate with other prominent alpha-2 adrenergic agonists. By presenting key performance data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Introduction to Alpha-2 Adrenergic Agonists
Alpha-2 adrenergic receptors are a class of G protein-coupled receptors that play a crucial role in regulating the sympathetic nervous system. Agonists of these receptors are utilized for a variety of therapeutic applications, most notably in the management of hypertension. This compound, a prodrug, is metabolized in the body to its active form, alpha-methylnorepinephrine, which then exerts its therapeutic effects by stimulating central alpha-2 adrenergic receptors. This leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure. This guide will benchmark the performance of this compound against other commonly used alpha-2 adrenergic agonists, including clonidine, guanfacine, and dexmedetomidine.
Comparative Performance Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and other selected alpha-2 adrenergic agonists. This data is essential for understanding the distinct clinical profiles of these agents.
Table 1: Pharmacokinetic Properties of Alpha-2 Adrenergic Agonists
| Parameter | This compound | Clonidine | Guanfacine | Dexmedetomidine |
| Bioavailability | ~25% (highly variable) | ~75-95% | ~80% | N/A (IV administration) |
| Protein Binding | <20% | 20-40% | ~70% | ~94% |
| Half-life | ~1.8 hours (parent drug) | 6-20 hours | 12-24 hours | 2-3 hours |
| Metabolism | Extensively metabolized in the liver to alpha-methylnorepinephrine (active metabolite) | Hepatic | Hepatic | Hepatic |
| Excretion | Renal | Renal (40-60% unchanged) | Renal and fecal | Renal |
Table 2: Pharmacodynamic Properties of Alpha-2 Adrenergic Agonists
| Parameter | This compound (active metabolite) | Clonidine | Guanfacine | Dexmedetomidine |
| Receptor Selectivity (α2:α1) | Selective for α2 | 200:1 | 300:1 | 1620:1 |
| Receptor Binding Affinity (Ki, nM) for α2 receptors | High affinity (as methylnorepinephrine) | 2.6 - 50 nM (depending on assay conditions) | Lower affinity than clonidine in some studies | High affinity |
| Primary Therapeutic Use | Hypertension, particularly in pregnancy | Hypertension, ADHD, pain management | Hypertension, ADHD | Sedation, analgesia |
| Common Side Effects | Sedation, dry mouth, dizziness | Sedation, dry mouth, dizziness, constipation | Sedation, dry mouth, constipation | Hypotension, bradycardia, sedation |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key experiments used to characterize and compare alpha-2 adrenergic agonists.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for alpha-2 adrenergic receptors.
Materials:
-
Cell membranes expressing alpha-2 adrenergic receptors.
-
Radioligand (e.g., [3H]clonidine or [3H]yohimbine).
-
Test compounds (this compound's active metabolite, clonidine, guanfacine, etc.).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In triplicate, incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive efficacy of a test compound in a relevant animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR).
-
Test compounds (this compound, clonidine, guanfacine, etc.).
-
Vehicle control (e.g., saline).
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry).
Procedure:
-
Acclimatization: Acclimate the SHR to the blood pressure measurement procedure for several days to minimize stress-induced variations.
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for each animal.
-
Drug Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection). A study comparing methyldopa and clonidine in SHR used doses of 400 mg/day/kg for methyldopa and 0.1 or 0.3 mg/day/kg for clonidine.
-
Post-Dose Measurement: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each treatment group. Compare the effects of the different test compounds. A study comparing guanfacine and methyldopa in hypertensive patients found that a daily dose of 3.5 mg of guanfacine led to a 24% decrease in mean arterial pressure, while 1.2 g of methyldopa resulted in a 12% decrease.
Mandatory Visualizations
The following diagrams illustrate key concepts related to alpha-2 adrenergic agonist function and experimental evaluation.
A Comparative Review of Methyldopate Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetics of Methyldopate, the ethyl ester of methyldopa, and its active form, methyldopa, across four species: humans, rhesus monkeys, dogs, and rats. The data presented is compiled from various preclinical and clinical studies to aid in the understanding of interspecies differences in drug absorption, distribution, metabolism, and excretion.
Key Pharmacokinetic Parameters of Methyldopa
The following table summarizes the key pharmacokinetic parameters of methyldopa in humans, dogs, and rats. Due to the limited availability of specific quantitative data for rhesus monkeys, a direct comparison is not fully possible. A study in rhesus monkeys indicated that intravenously administered this compound is not metabolically equivalent to methyldopa, but detailed pharmacokinetic parameters were not provided.
| Parameter | Human | Dog | Rat |
| Administration Route | Oral, Intravenous | Oral, Intra-arterial | Intraperitoneal |
| Bioavailability (Oral) | ~25% (range 8-62%)[1][2] | Data not available | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours (oral)[3][4] | Data not available | Data not available |
| Elimination Half-life (t½) | α-phase: 0.21 hours, β-phase: 1.28 hours[1] | 3.1 ± 1.8 hours (intra-arterial), 6.0 ± 5.2 hours (oral) | Data not available |
| Volume of Distribution (Vd) | Central compartment: 0.23 L/kg, Total: 0.60 L/kg | Data not available | Data not available |
| Total Systemic Clearance | Data not available | 99.4 ± 24.6 mL/min | Data not available |
| Renal Clearance | 95 mL/min/m² | Data not available | Data not available |
| Protein Binding | <15% (Methyldopa), ~50% (O-sulfate metabolite) | Data not available | Data not available |
Metabolic Pathway of Methyldopa
Methyldopa is extensively metabolized, primarily in the liver and intestinal cells. The major metabolic pathway involves conversion to its active metabolite, α-methylnorepinephrine, which is responsible for its antihypertensive effect. Other significant metabolites include α-methyldopamine and the O-sulfate conjugate of methyldopa.
Caption: Metabolic pathway of Methyldopa.
Experimental Protocols
A summary of the methodologies employed in the pharmacokinetic studies of methyldopa across different species is provided below.
Human Studies
-
Study Design: Typically open-label, randomized, crossover studies.
-
Administration: Single oral or intravenous doses of methyldopa.
-
Subjects: Healthy adult volunteers.
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 15, 30, 45 min, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 3, 4, 6, 9, 12, 18, and 24 hours post-dose). Urine samples are also collected over specified intervals.
-
Analytical Method: Plasma and urine concentrations of methyldopa and its metabolites are typically determined using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.
Rhesus Monkey Studies
-
Administration: Intravenous administration of this compound.
-
Sample Collection: Procedures for blood collection in rhesus monkeys often involve light restraint, with samples drawn from the saphenous or femoral vein. For frequent sampling, miniaturized techniques may be used where small blood volumes (e.g., 50 µL) are collected from the heel.
-
Analytical Method: A high-pressure liquid chromatographic assay was developed to determine the plasma concentrations of α-methyldopa.
Dog Studies
-
Study Design: Randomized complete crossover design.
-
Administration: Intra-arterial and oral administration of α-methyldopa at two different dose levels.
-
Sample Collection: Blood samples are collected at various time points post-administration to determine plasma concentration-time profiles. In some studies, bile is also collected via cannulation to investigate enterohepatic recirculation.
-
Analytical Method: Plasma concentrations of methyldopa are quantified using validated analytical methods, such as HPLC.
Rat Studies
-
Administration: Intraperitoneal (i.p.) administration of methyldopa (e.g., 50 mg/kg).
-
Sample Collection: Brain pharmacokinetics are often studied using microdialysis. A microdialysis probe is surgically implanted into specific brain regions (e.g., striatum, posterior hypothalamus) to collect extracellular fluid samples.
-
Analytical Method: Levels of methyldopa and its metabolites in the dialysates are measured by HPLC coupled with electrochemical detection.
Experimental Workflow
The following diagram illustrates a general workflow for a pharmacokinetic study of this compound.
Caption: General workflow for a pharmacokinetic study.
Conclusion
This comparative guide highlights the available pharmacokinetic data for methyldopa in humans, dogs, and rats, while noting the scarcity of specific quantitative information for rhesus monkeys. Significant interspecies differences in pharmacokinetic parameters are evident from the available data. A thorough understanding of these differences is crucial for the extrapolation of preclinical data to clinical settings in the drug development process. Further studies are warranted to fill the existing data gaps, particularly for non-human primates, to enable a more comprehensive and robust interspecies comparison.
References
A Comparative Statistical Analysis of Methyldoping in the Treatment of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyldopate's performance against other therapeutic alternatives for the management of hypertension, with a particular focus on its use during pregnancy. The information presented is supported by experimental data from various clinical studies, offering a comprehensive overview for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from clinical trials comparing this compound with other antihypertensive agents and placebo. These tables are designed for easy comparison of key efficacy and safety outcomes.
Table 1: this compound versus Labetalol in Pregnant Women with Hypertension
| Outcome Measure | This compound Group | Labetalol Group | Statistical Significance (p-value) | Adjusted Odds Ratio (aOR) [95% CI] | Citation(s) |
| Maternal Outcomes | |||||
| Severe Hypertension | Lower incidence | Higher incidence | - | 0.51 [0.31-0.83] (favoring this compound) | [1] |
| Pre-eclampsia | Lower incidence | Higher incidence | < 0.001 | 0.55 [0.36-0.85] (favoring this compound) | [1][2] |
| Preterm Delivery (<37 weeks) | Lower incidence | Higher incidence | - | 0.55 [0.35-0.85] (favoring this compound) | [1] |
| Perinatal Outcomes | |||||
| Birthweight <10th centile | Fewer babies | More babies | - | 0.54 [0.32-0.92] (favoring this compound) | [1] |
| Small for Gestational Age (SGA) | Lower incidence | Higher incidence | < 0.001 | - | |
| Neonatal Hypotension | Lower incidence | Higher incidence | < 0.001 | - | |
| Neonatal Hyperbilirubinemia | Lower incidence | Higher incidence | < 0.001 | - | |
| Admission to NICU | Lower incidence | Higher incidence | < 0.001 | - |
Table 2: this compound versus Nifedipine in Pregnant Women with Hypertension
| Outcome Measure | This compound Group | Nifedipine Group | Control (No Medication) Group | Statistical Significance (p-value) | Citation(s) |
| Maternal Outcomes | |||||
| Severe Hypertension | Lower incidence | Lower incidence | Higher incidence | < 0.001 (Treatment vs. Control) | |
| Pre-eclampsia | Lower incidence | Lower incidence | Higher incidence | < 0.001 (Treatment vs. Control) | |
| Renal Impairment | Lower incidence | Lower incidence | Higher incidence | < 0.001 (Treatment vs. Control) | |
| Placental Abruption | Lower incidence | Lower incidence | Higher incidence | < 0.001 (Treatment vs. Control) | |
| Perinatal Outcomes | |||||
| Prematurity | Lower incidence | Lower incidence | Higher incidence | < 0.001 (Treatment vs. Control) | |
| Admission to NICU | Lower incidence | Lower incidence | Higher incidence | < 0.001 (Treatment vs. Control) |
Table 3: this compound versus Placebo in Pregnant Women with Chronic Hypertension
| Outcome Measure | This compound Group (n=13) | Placebo Group (n=12) | Statistical Significance (p-value) | Citation(s) |
| Mean Arterial Pressure (MAP) Reduction | Significant reduction in 2nd & 3rd trimesters | No significant reduction | < 0.025 | |
| Superimposed Pre-eclampsia | 33.3% | 38.4% | Not significant | |
| Mean Gestational Age | Prolonged by 10.3 days | - | < 0.05 | |
| Birth Weight | No significant difference | No significant difference | Not significant |
Experimental Protocols
The data presented in this guide are primarily derived from randomized controlled trials (RCTs), which are considered the gold standard for evaluating the effectiveness of interventions. A general outline of the methodology employed in these key studies is as follows:
Study Design: Randomized Controlled Trial
A typical experimental workflow for a comparative study of this compound is depicted in the diagram below.
References
- 1. Do labetalol and methyldopa have different effects on pregnancy outcome? Analysis of data from the Control of Hypertension In Pregnancy Study (CHIPS) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyldopa versus labetalol or no medication for treatment of mild and moderate chronic hypertension during pregnancy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Methyldopate Assays
This guide provides an objective comparison of various analytical methods for the quantification of Methyldopate, a widely used antihypertensive drug. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Spectrophotometric methods are evaluated based on experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate assay for their specific needs.
Data Presentation: A Comparative Analysis of this compound Assays
The following table summarizes the quantitative performance of different analytical methods for this compound, providing a clear comparison of their key validation parameters.
| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | 0.5 - 15[1] | 0.027 - 50[1][2] | 0.2691 - 3.21[3][4] | <2 | 98 - 102 |
| LC-MS/MS | 0.02 - 5000 | 0.0007 - 0.015 | 0.02 | 0.5 - 7.7 (inter-day) | -8.0 to -1.3 (intra-day) |
| Spectrophotometry | 1.6 - 40 | 0.005536 - 1.1 | 0.5418 - 3.21 | <5 | 99.5 - 99.93 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the literature.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine quality control of this compound in pharmaceutical formulations.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is utilized.
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer solution (e.g., sodium 1-octanesulfonate) and an organic solvent like methanol (e.g., 80:20 v/v).
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.
-
Detection: UV detection is performed at a wavelength of 287 nm.
-
Sample Preparation: For tablet formulations, a representative powder mass is accurately weighed, dissolved in a suitable solvent (e.g., water), and diluted to a final known concentration.
-
Standard Preparation: A stock solution of pure this compound is prepared by dissolving an accurately weighed amount in the same solvent as the sample. Calibration standards are prepared by serial dilution of the stock solution.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of this compound in the sample is determined by comparing its peak area with that of the standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, particularly suitable for the determination of this compound in biological matrices such as human plasma.
-
Instrumentation: An LC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is used.
-
Chromatographic Separation: Separation is typically achieved on a C18 analytical column. A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like methanol or acetonitrile is often employed.
-
Mass Spectrometric Detection: Detection is performed in the positive ion mode using multiple reaction monitoring (MRM). The precursor-to-product ion transitions for this compound are monitored for quantification. An internal standard, such as a deuterated analog of this compound, is used to improve accuracy and precision.
-
Sample Preparation: For plasma samples, a protein precipitation step is commonly used for extraction. Perchloric acid is often used for this purpose.
-
Calibration: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Spectrophotometry
Spectrophotometric methods are simple, cost-effective, and rapid, making them suitable for the determination of this compound in pharmaceutical preparations.
-
Principle: These methods are often based on the formation of a colored product through a chemical reaction. One common approach involves the oxidative coupling of this compound with a chromogenic reagent in the presence of an oxidizing agent.
-
Reagents: An example of a reagent system is the use of an organic reagent and potassium periodate in an acidic medium to produce a stable, water-soluble orange complex. Another method involves the coupling of this compound with 2,6-dichloroquinone-4-chlorimide (DCQ).
-
Procedure:
-
Aliquots of the this compound standard or sample solution are mixed with the reagent solutions.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (λmax) against a reagent blank.
-
-
Quantification: The concentration of this compound is determined using a calibration curve prepared from standard solutions.
Visualizations
The following diagrams illustrate the typical workflow of an inter-laboratory validation study and the logical relationship of the comparison between the different assay methods.
References
Safety Operating Guide
Proper Disposal of Methyldopate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of methyldopate is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound waste. Adherence to these guidelines helps to prevent environmental contamination and ensures compliance with relevant regulations.
Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. This compound, in its pure form or as a residue, is considered a chemical waste. It is crucial to determine if it qualifies as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local and state regulations. While this compound itself is not typically listed as a hazardous waste, its characteristics or any solvents used with it may render the waste hazardous.
Key Actions:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound provides specific information on its hazards, handling, and disposal.
-
Segregate Waste: Do not mix this compound waste with non-hazardous or general laboratory trash. It should be collected in a designated, properly labeled waste container.
Collection and Storage of this compound Waste
Proper collection and storage are essential to prevent accidental exposure and environmental release.
-
Containers: Use suitable, closed containers for collecting this compound waste.[1] These containers should be compatible with the chemical and clearly labeled as "Hazardous Waste" or with the specific chemical name "this compound Waste."
-
Labeling: The label should include the chemical name, concentration (if applicable), and the date of accumulation.
-
Storage: Store the waste containers in a well-ventilated, designated area away from incompatible materials.[2] The storage area should be secure to prevent unauthorized access.
Disposal Procedures
The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.[3][4]
-
Do Not Dispose Down the Drain: Discharging chemical waste, including this compound, into the sanitary sewer system is prohibited.[3] This practice can lead to the contamination of water supplies.
-
Use a Licensed Waste Management Vendor: The most appropriate method for disposing of this compound waste is through a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in an environmentally sound manner.
-
Incineration: For many pharmaceutical wastes, controlled incineration is a possible disposal method. The licensed waste vendor will determine the most appropriate treatment technology.
Handling Spills and Contaminated Materials
In the event of a this compound spill, prompt and proper cleanup is necessary to minimize exposure and environmental impact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound or cleaning up spills.
-
Spill Cleanup:
-
Prevent further spread of the spill.
-
Use an absorbent material to collect the spilled substance.
-
Place the absorbed material and any contaminated items (e.g., gloves, wipes) into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Disposal of Contaminated Materials: All materials used to clean up a this compound spill should be disposed of as hazardous waste.
Empty Container Disposal
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Puncturing: After rinsing, puncture the container to prevent reuse.
-
Disposal: The cleaned and punctured container can then be disposed of in a sanitary landfill or recycled, depending on local regulations.
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste management policies and comply with all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling Methyldopate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Methyldopate. Adherence to these procedures is critical for ensuring personnel safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
| Situation | Required PPE | Notes |
| Handling solid (powder) form | - Double chemotherapy-rated gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles)- Face shield (if there is a risk of splash)- N95 or higher respirator | Handling of powdered or crystalline forms poses the highest risk of inhalation.[1] All manipulations should be performed in a containment primary engineering control (C-PEC) such as a chemical fume hood or biological safety cabinet.[1] |
| Handling solutions | - Chemotherapy-rated gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles)- Face shield (if there is a risk of splash) | The risk of aerosolization is lower with solutions, but the potential for splashes and skin contact remains. |
| General laboratory work (low concentration) | - Single pair of gloves- Lab coat- Eye protection (safety glasses with side shields) | Even at low concentrations, direct contact should be avoided. |
| Spill cleanup | - Double chemotherapy-rated gloves- Disposable gown- Eye protection (goggles)- Face shield- N95 or higher respirator | Isolate the area and follow the spill cleanup protocol. |
Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receipt of the compound to its final disposal.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following general procedures for handling hazardous powdered substances should be followed:
Protocol for Weighing and Reconstituting Powdered this compound:
-
Preparation:
-
Ensure the Containment Primary Engineering Control (C-PEC), such as a chemical fume hood or Class II Biological Safety Cabinet, is certified and functioning correctly.
-
Cover the work surface with a disposable, absorbent pad.
-
Assemble all necessary equipment, including spatulas, weigh boats, and containers for the final solution.
-
Don the appropriate PPE as outlined in the table above for handling solid forms.
-
-
Weighing:
-
Use a calibrated analytical balance inside a ventilated balance enclosure or the C-PEC.
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Close the primary container securely immediately after weighing.
-
-
Reconstitution:
-
Place the weigh boat with the this compound powder into a larger container (e.g., a beaker or flask) that will be used for reconstitution.
-
Slowly add the desired solvent to the container, aiming the stream at the side of the container to avoid splashing the powder.
-
Gently swirl or stir the mixture until the this compound is fully dissolved. Avoid vigorous shaking that could create aerosols.
-
-
Cleanup:
-
Dispose of the weigh boat and any other disposable items that came into contact with the powder in a designated hazardous waste container.
-
Decontaminate the spatula and any non-disposable equipment according to your institution's standard operating procedures.
-
Wipe down the work surface of the C-PEC with an appropriate cleaning and deactivating agent.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Unused this compound, whether in solid or solution form, should be disposed of as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed, and puncture-resistant containers.
-
Follow your institution's and local regulations for hazardous waste disposal, which may involve incineration at a licensed facility.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and cleaning materials, must be disposed of as hazardous waste.
-
Segregate this waste from regular laboratory trash.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal in a sanitary landfill.
-
By adhering to these safety and handling protocols, researchers can minimize the risks associated with working with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
